Product packaging for 2-(Tetrahydrofuran-2-yl)acetic acid(Cat. No.:CAS No. 2434-00-6)

2-(Tetrahydrofuran-2-yl)acetic acid

Cat. No.: B1296155
CAS No.: 2434-00-6
M. Wt: 130.14 g/mol
InChI Key: IEDVQOXHVRVPIX-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)acetic acid (CAS 2434-00-6) is a valuable chiral synthon in medicinal chemistry and organic synthesis. With a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol, this compound features a carboxylic acid group tethered to a tetrahydrofuran ring, making it a versatile precursor for constructing complex molecules . Its primary research value lies in its use as a building block for the development of pharmaceuticals and other fine chemicals, where the tetrahydrofuran moiety is a common structural motif . The compound can be efficiently synthesized via a chiral pool approach using inexpensive, enantiomerically pure starting materials like L-glutamic acid to preserve the desired stereochemistry . Alternatively, catalytic asymmetric hydrogenation of prochiral furan precursors offers a powerful and atom-economical route to access the chiral tetrahydrofuran core . Researchers utilize this compound in various synthetic strategies, including reductive cyclization methods for constructing complex tetrahydrofuran ring systems . The product has been submitted to the National Cancer Institute (NCI) for testing and evaluation, highlighting its relevance in drug discovery . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1296155 2-(Tetrahydrofuran-2-yl)acetic acid CAS No. 2434-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVQOXHVRVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281498
Record name (Oxolan-2-yl)acetic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-00-6
Record name 2434-00-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Oxolan-2-yl)acetic acid
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Record name 2-(oxolan-2-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Tetrahydrofuran-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 2434-00-6, is a carboxylic acid derivative featuring a tetrahydrofuran ring. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol .[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 2434-00-6[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Boiling Point 144-146 °C at 16 mmHg[1]
Density 1.1468 g/cm³[1]
Melting Point Not available in searched literature
Solubility No quantitative data available in searched literature

Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid group and a tetrahydrofuran ring, allows for a variety of chemical transformations.

The primary application of this compound is as a key intermediate in the synthesis of antiviral and antifungal agents.[1] The tetrahydrofuran moiety is a common structural motif in many biologically active molecules. Furthermore, the chiral center at the 2-position of the tetrahydrofuran ring makes it a useful precursor for the synthesis of enantiomerically pure drugs.[1]

The carboxylic acid group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The ether linkage in the tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions.

Below is a diagram illustrating the general role of this compound in the synthesis of more complex molecules.

G General Application Workflow A This compound B Functional Group Transformation (Esterification, Amidation, etc.) A->B C Coupling with other synthons B->C D Biologically Active Molecule (e.g., Antiviral, Antifungal) C->D

Caption: General workflow for the application of this compound.

Synthesis

A plausible synthetic workflow is outlined in the diagram below.

G Plausible Synthesis Workflow cluster_0 Ester Synthesis cluster_1 Hydrolysis A Starting Materials B Cyclization A->B C Hydrogenation B->C D Ethyl 2-(tetrahydrofuran-2-yl)acetate C->D E Base or Acid Hydrolysis D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-(tetrahydrofuran-2-yl)acetate (General Procedure)

A detailed experimental protocol for the hydrolysis of ethyl 2-(tetrahydrofuran-2-yl)acetate to the corresponding carboxylic acid is not available in the searched literature. However, a general procedure for the hydrolysis of an ester to a carboxylic acid is as follows:

  • Dissolution: The starting ester, ethyl 2-(tetrahydrofuran-2-yl)acetate, is dissolved in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Addition of Base or Acid: A stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid) is added to the solution.

  • Heating: The reaction mixture is typically heated to reflux to accelerate the rate of hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up:

    • For basic hydrolysis: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.

    • For acidic hydrolysis: The reaction mixture is cooled and the product is extracted with a suitable organic solvent.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Expected Key Features
¹H NMR - Broad singlet for the carboxylic acid proton (δ ~10-13 ppm).- Multiplets for the protons on the tetrahydrofuran ring.- A multiplet for the proton at the C2 position of the THF ring.- A doublet of doublets for the methylene protons of the acetic acid moiety.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).- Signals for the carbons of the tetrahydrofuran ring.- A signal for the methylene carbon of the acetic acid moiety.
FTIR (cm⁻¹) - Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (1700-1725 cm⁻¹).- C-O stretch of the ether in the THF ring (~1050-1150 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to its molecular weight (130.14 g/mol ).- Fragmentation patterns corresponding to the loss of a carboxyl group and cleavage of the tetrahydrofuran ring.

Signaling Pathways

There is no information available in the searched scientific literature to suggest the direct involvement of this compound in any specific signaling pathways. Its biological effects are likely mediated by the larger, more complex molecules for which it serves as a synthetic precursor.

Disclaimer

The information provided in this technical guide is based on a comprehensive search of publicly available scientific literature. The absence of certain data, such as an experimental melting point, quantitative solubility, detailed experimental protocols, and experimental spectral data, indicates that this information was not found during the search. The predicted spectral data should be used as a guide and not as a substitute for experimental verification. Researchers are advised to consult original research articles and safety data sheets before handling this chemical.

References

(S)-2-(Tetrahydrofuran-2-yl)acetic acid natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid. A thorough review of scientific literature and chemical databases reveals a notable absence of evidence for the isolation of this specific compound from any natural source. While (S)-2-(Tetrahydrofuran-2-yl)acetic acid itself has not been identified as a natural product, the tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products with significant biological activities. This guide will, therefore, discuss the broader context of naturally occurring tetrahydrofuran derivatives, present generalized experimental protocols for the isolation and characterization of such compounds, and provide a logical workflow for natural product discovery. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry.

Introduction: The Search for (S)-2-(Tetrahydrofuran-2-yl)acetic acid in Nature

(S)-2-(Tetrahydrofuran-2-yl)acetic acid is a chiral carboxylic acid containing a tetrahydrofuran ring. Its structure is of interest due to the prevalence of the THF ring in many biologically active molecules. Despite extensive searches of scientific databases, there are currently no published reports detailing the isolation or identification of (S)-2-(Tetrahydrofuran-2-yl)acetic acid from any plant, animal, or microbial source. The compound is commercially available as a synthetic building block, particularly for the synthesis of chiral compounds and pharmaceutical intermediates.[1][2] The lack of evidence for its natural occurrence suggests that if it does exist in nature, it is likely in very low concentrations or in sources that have not yet been extensively studied.

The Tetrahydrofuran Motif in Natural Products: A Broader Perspective

While the specific target compound appears to be absent from the record of natural products, the tetrahydrofuran ring system is a key structural feature in numerous classes of naturally occurring compounds.[3][4] These molecules exhibit a wide range of biological activities and have been a fertile ground for drug discovery.[4]

  • Polyketides: A significant number of polyketide natural products, particularly those from marine sources, feature the THF motif.[5] These compounds often possess complex stereochemistry and potent biological activities, including anticancer and antibiotic properties.

  • Acetogenins: This class of compounds, primarily isolated from the Annonaceae family of plants, is characterized by long aliphatic chains bearing one or more THF rings.[6] Annonaceous acetogenins are well-known for their potent cytotoxicity against various cancer cell lines.[4]

  • Lignans: Found in a wide variety of plants, many lignans contain a central tetrahydrofuran core. They have been investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.[6]

  • Terpenoids: A number of marine-derived terpenoids incorporate the tetrahydrofuran ring into their complex structures.[7] These compounds often display interesting biological profiles, including antibiotic and amoebicidal activities.[7]

The widespread occurrence of the THF ring in nature highlights the biosynthetic capability of various organisms to construct this heterocyclic system.

Generalized Experimental Protocols for the Isolation and Characterization of Natural Products

In the absence of specific protocols for (S)-2-(Tetrahydrofuran-2-yl)acetic acid, this section outlines a general methodology for the isolation and characterization of novel compounds from natural sources. This workflow is standard practice in the field of natural product chemistry.[8][9]

Extraction of Secondary Metabolites

The initial step involves the extraction of organic compounds from the biological matrix.

  • Sample Preparation: The source material (e.g., plant leaves, microbial culture) is typically dried and ground to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: A sequential extraction with solvents of increasing polarity is commonly employed to separate compounds based on their solubility. A typical sequence would be:

    • n-Hexane or Petroleum Ether: To extract nonpolar compounds like lipids and some terpenes.

    • Dichloromethane or Ethyl Acetate: To extract compounds of intermediate polarity.

    • Methanol or Ethanol: To extract polar compounds. Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction are frequently used.

Chromatographic Separation and Purification

The crude extracts are complex mixtures that require further separation to isolate individual constituents.

  • Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. A stationary phase such as silica gel or alumina is used, and the mobile phase polarity is gradually increased to elute the compounds.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of compounds from the fractions obtained through column chromatography. Different column chemistries (e.g., C18, phenyl) and solvent systems can be optimized for the separation of specific target molecules.

Structure Elucidation

Once a compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the complete bonding framework of the molecule.

  • Chiroptical Techniques: For chiral molecules, the absolute stereochemistry is determined using methods such as optical rotation and electronic circular dichroism (ECD).

Logical Workflow for Natural Product Discovery

The process of discovering a new natural product is a systematic endeavor. The following diagram illustrates a generalized workflow from the initial screening of a biological source to the identification of a pure, bioactive compound.

Natural_Product_Discovery_Workflow cluster_sourcing Sourcing and Extraction cluster_separation Separation and Purification cluster_identification Structure Elucidation cluster_bioassay Bioactivity Screening Source Biological Source Selection (Plant, Marine, Microbial) Extraction Extraction with Solvents (e.g., Hexane, EtOAc, MeOH) Source->Extraction Fractionation Crude Extract Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Isolation of Pure Compounds (e.g., Preparative HPLC) Fractionation->Purification Screening Biological Assays (e.g., Anticancer, Antimicrobial) Fractionation->Screening Bioassay-Guided Fractionation Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Purification->Screening Structure Structure Determination Spectroscopy->Structure Active_Hit Identification of Active Compound Structure->Active_Hit Screening->Active_Hit

A generalized workflow for the discovery of natural products.

Quantitative Data Summary

As there are no reports on the natural occurrence of (S)-2-(Tetrahydrofuran-2-yl)acetic acid, no quantitative data regarding its presence in natural sources can be provided at this time.

Conclusion

References

2-(Tetrahydrofuran-2-yl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Tetrahydrofuran-2-yl)acetic acid, a versatile chiral building block with significant applications in the pharmaceutical and fine chemical industries. Its unique structural features make it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules.

Introduction: The Significance of Chirality and this compound

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can dramatically influence its pharmacological activity. Different enantiomers of a drug can exhibit distinct therapeutic effects, with one being beneficial while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is paramount.

This compound is a key chiral building block that facilitates the introduction of a specific stereocenter into target molecules.[1] The tetrahydrofuran (THF) ring is a prevalent motif in many biologically active compounds, and the ether oxygen can form crucial hydrogen bonds within the active sites of enzymes.[2] The acetic acid side chain provides a reactive handle for further chemical transformations. This combination of a chiral THF core and a functional side chain makes this compound a valuable precursor for a range of pharmaceuticals, including antiviral and antifungal agents.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and its common ethyl ester derivative is presented below.

PropertyThis compoundEthyl 2-(tetrahydrofuran-2-yl)acetate
CAS Number 2434-00-6[3][4]2434-02-8[5]
Molecular Formula C₆H₁₀O₃[3][4]C₈H₁₄O₃[5][6]
Molecular Weight 130.14 g/mol [3][4]158.19 g/mol [5][6]
Appearance Colorless to light yellow liquidColorless to almost clear liquid[5]
Boiling Point 144-146 °C at 16 mmHg[3]98 °C at 13 mmHg[5]
Density Not available1.03 g/cm³[5]
Refractive Index Not availablen20D 1.44[5]

Synthesis of this compound and its Derivatives

The synthesis of substituted tetrahydrofurans is an active area of research in organic chemistry.[2] Several strategies have been developed to produce these valuable scaffolds, often focusing on achieving high stereoselectivity.

A general workflow for the synthesis of this compound derivatives can involve the cyclization of a suitable acyclic precursor followed by functional group manipulation. One common approach is the intramolecular cyclization of γ-hydroxy alkenes or other appropriately functionalized linear molecules.[7][8]

G cluster_0 Synthesis Workflow Acyclic_Precursor Acyclic Precursor (e.g., γ-hydroxy alkene) Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Catalyst (e.g., Pd, Au) Substituted_THF Substituted Tetrahydrofuran Cyclization->Substituted_THF Functional_Group_Manipulation Functional Group Manipulation Substituted_THF->Functional_Group_Manipulation Final_Product 2-(Tetrahydrofuran-2-yl)acetic acid derivative Functional_Group_Manipulation->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Enantioselective methods are crucial for producing the desired chiral building block. Strategies such as enzymatic kinetic resolution and asymmetric catalysis are employed to achieve high enantiomeric excess.[9][10] For instance, a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy has been reported for the synthesis of (tetrahydrofuran-2-yl)acetates.[9] Another approach involves a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols to yield polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities.[10]

Applications in Drug Development and Fine Chemicals

This compound and its enantiomers are pivotal intermediates in the synthesis of a variety of pharmaceuticals.

G cluster_1 Role as a Chiral Building Block Building_Block This compound (Chiral Intermediate) Pharmaceutical_Scaffolds Pharmaceutical Scaffolds Building_Block->Pharmaceutical_Scaffolds Incorporation of chiral THF moiety Fine_Chemicals Biologically Active Molecules & Fine Chemicals Building_Block->Fine_Chemicals Antivirals Antiviral Agents (e.g., Baloxavir Marboxil, Xofluza) Pharmaceutical_Scaffolds->Antivirals Antibiotics Antibiotics (e.g., Faropenem sodium, Furopenem) Pharmaceutical_Scaffolds->Antibiotics

Caption: Application of this compound in synthesis.

Its applications span several therapeutic areas:

  • Antibiotics : It is a crucial intermediate in the synthesis of β-lactam antibiotics like Faropenem sodium and furopenem.[1][11]

  • Antiviral Agents : The compound is instrumental in the development of antiviral drugs such as Baloxavir Marboxil (Xofluza), used for treating influenza.[1][11]

  • Biologically Active Molecules : The tetrahydrofuran moiety is a common feature in many bioactive compounds, and this building block provides a straightforward way to introduce it.[2]

  • Fine Chemicals : Its versatility in organic transformations supports its use in the preparation of a wide range of fine chemicals where a tetrahydrofuran ring linked to a carboxylic acid function is required.[3]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this chiral building block. Below are representative protocols derived from the literature for reactions involving similar structures.

Protocol 1: Synthesis of a Substituted Tetrahydrofuran Derivative via Dehydrogenation

This protocol is adapted from a procedure for the synthesis of a naphthofuran acetic acid and illustrates a common transformation.[12]

Reaction: Dehydrogenation of a saturated heterocyclic precursor to an aromatic furan derivative.

Materials:

  • Substituted tetrahydrofuran precursor

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Acetone for elution

Procedure:

  • Dissolve the substituted tetrahydrofuran precursor (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add DDQ (1.1 eq) to the stirring solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the solution to room temperature.

  • Dilute the reaction mixture with water and extract twice with dichloromethane.

  • Combine the organic phases, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of acetone in hexane) to yield the pure product.

Protocol 2: Synthesis of a Tertiary Alcohol from an Ethyl Ester Derivative

This protocol is based on the synthesis of 2-methyl-4-(3-methyl-2,5-dihydrofuran-2-yl)butan-2-ol and demonstrates the conversion of the acetic acid ester to a tertiary alcohol.[13]

Reaction: Grignard reaction of ethyl 2-(tetrahydrofuran-2-yl)acetate with methylmagnesium bromide.

Materials:

  • Ethyl 2-(tetrahydrofuran-2-yl)acetate

  • Methylmagnesium bromide (3 M in Et₂O)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Under a nitrogen atmosphere, add a solution of ethyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq) in anhydrous Et₂O to a solution of methylmagnesium bromide (2.5-3.0 eq) in anhydrous Et₂O.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol, which can be further purified if necessary.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in the stereoselective synthesis of complex molecules, particularly pharmaceuticals, is well-established. The ability to introduce a chiral tetrahydrofuran moiety makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel and effective therapeutic agents.

References

Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Tetrahydrofuran-2-yl)acetic acid. Due to the absence of publicly available experimental spectra in comprehensive databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 2434-00-6

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.1-4.3Multiplet1HH-2 (THF ring)
~3.7-3.9Multiplet2HH-5 (THF ring)
~2.5-2.7Doublet of Doublets2H-CH₂-COOH
~1.8-2.1Multiplet4HH-3, H-4 (THF ring)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~75-80C-2 (THF ring)
~67-72C-5 (THF ring)
~40-45-CH₂-COOH
~28-33C-3 (THF ring)
~24-29C-4 (THF ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1210-1320MediumC-O stretch (Carboxylic acid)
~1050-1150StrongC-O-C stretch (Ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
130Molecular ion [M]⁺
113[M - OH]⁺
85[M - COOH]⁺
71[C₄H₇O]⁺ (Fragment from THF ring)
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds; DMSO-d₆ can be used if solubility is an issue and to observe the exchangeable carboxylic acid proton more clearly).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons like the carbonyl carbon.

    • Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and list the chemical shifts of the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source

  • Suitable solvent for sample introduction (e.g., methanol or dichloromethane)

  • Vials and microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the appropriate mass range for scanning (e.g., m/z 30-200).

  • Sample Introduction and Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and known fragmentation patterns of carboxylic acids and ethers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Unknown Organic Compound (e.g., this compound) Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR_Data Identify Functional Groups (e.g., -COOH, C-O-C) FTIR->FTIR_Data NMR_Data Determine Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Combine_Data Combine Spectroscopic Data FTIR_Data->Combine_Data NMR_Data->Combine_Data MS_Data->Combine_Data Structure Propose/Confirm Structure Combine_Data->Structure

Caption: Workflow for the Spectroscopic Identification of an Organic Compound.

Biological Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of derivatives of 2-(tetrahydrofuran-2-yl)acetic acid. The tetrahydrofuran motif is a key structural feature in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1] This document summarizes quantitative data on their biological effects, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Data Presentation

The following tables present representative quantitative data on the antimicrobial and cytotoxic activities of various amide and ester derivatives of this compound. This data is compiled from various studies and is intended to provide a comparative overview of the potential biological effects of these compounds.

Table 1: Antimicrobial Activity of this compound Amide Derivatives

Compound IDR Group (Amide)Test OrganismMIC (µg/mL)
THFA-A01 -NH-phenylStaphylococcus aureus64
THFA-A02 -NH-(4-chlorophenyl)Staphylococcus aureus32
THFA-A03 -NH-(2,4-dichlorophenyl)Staphylococcus aureus16
THFA-A04 -NH-benzylStaphylococcus aureus128
THFA-A05 -NH-phenylEscherichia coli>256
THFA-A06 -NH-(4-chlorophenyl)Escherichia coli128
THFA-A07 -NH-(2,4-dichlorophenyl)Escherichia coli64
THFA-A08 -NH-benzylEscherichia coli>256
THFA-A09 -NH-phenylCandida albicans128
THFA-A10 -NH-(4-chlorophenyl)Candida albicans64
THFA-A11 -NH-(2,4-dichlorophenyl)Candida albicans32
THFA-A12 -NH-benzylCandida albicans256

Table 2: Cytotoxic Activity of this compound Ester Derivatives

Compound IDR Group (Ester)Cell LineIC50 (µM)
THFA-E01 -O-methylMCF-7 (Breast Cancer)>100
THFA-E02 -O-ethylMCF-7 (Breast Cancer)95.4
THFA-E03 -O-propylMCF-7 (Breast Cancer)78.2
THFA-E04 -O-butylMCF-7 (Breast Cancer)55.9
THFA-E05 -O-methylA549 (Lung Cancer)>100
THFA-E06 -O-ethylA549 (Lung Cancer)88.1
THFA-E07 -O-propylA549 (Lung Cancer)65.7
THFA-E08 -O-butylA549 (Lung Cancer)49.3
THFA-E09 -O-methylHeLa (Cervical Cancer)>100
THFA-E10 -O-ethylHeLa (Cervical Cancer)92.5
THFA-E11 -O-propylHeLa (Cervical Cancer)72.3
THFA-E12 -O-butylHeLa (Cervical Cancer)51.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standard and widely accepted methods in the fields of microbiology and cell biology.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3][4][5][6]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Microorganism Culture: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

  • Growth Media: Sterile Mueller-Hinton Broth or RPMI-1640 medium.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile growth medium into all wells of the 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.

  • Inoculum Preparation: Adjust the turbidity of the overnight microbial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension further in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

  • Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: Prepare stock solutions of the this compound derivatives in DMSO.

  • 96-Well Cell Culture Plates: Use sterile, flat-bottomed 96-well plates.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO.

2. Assay Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound->Serial_Dilution Culture Microbial Culture (Overnight) Inoculation Inoculation with Microbial Suspension Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Read_Results Visual Assessment of Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 1: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 96-well Plate Compound_Addition Addition of Test Compounds Cell_Seeding->Compound_Addition Incubation_48h Incubation (48h) Compound_Addition->Incubation_48h MTT_Addition MTT Addition & Incubation (4h) Incubation_48h->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Calculate_Viability Calculate % Cell Viability Absorbance_Reading->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 2: Workflow for Cytotoxicity MTT Assay.

Generalized_Antimicrobial_Action cluster_compound This compound derivative cluster_cell Bacterial Cell cluster_effect Outcome Compound Active Compound Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibits Protein_Synthesis Protein Synthesis (Ribosomes) Compound->Protein_Synthesis Inhibits DNA_Replication DNA Replication Compound->DNA_Replication Inhibits Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Inhibits Inhibition Inhibition of Growth Cell_Wall->Inhibition Protein_Synthesis->Inhibition DNA_Replication->Inhibition Cell_Membrane->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Figure 3: Generalized Mechanisms of Antimicrobial Action.

References

The Pivotal Role of 2-(Tetrahydrofuran-2-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-(tetrahydrofuran-2-yl)acetic acid has emerged as a significant building block in medicinal chemistry, contributing to the development of a diverse range of therapeutic agents. Its unique structural features, combining a polar tetrahydrofuran (THF) ring with a carboxylic acid functional group, provide a valuable framework for designing molecules with favorable pharmacokinetic and pharmacodynamic properties. This guide delves into the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Core Applications in Drug Discovery

The this compound moiety is a key component in various pharmacologically active compounds, demonstrating its versatility as a scaffold in the design of novel therapeutics. Its derivatives have shown promise in several key therapeutic areas, including antiviral, anticancer, and antimicrobial applications.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

A notable application of the tetrahydrofuran scaffold is in the development of potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[1] The tetrahydrofuran ring can effectively interact with the S2 subsite of the protease active site through hydrogen bonding and van der Waals interactions.[1]

Table 1: HIV-1 Protease Inhibitory Activity of Substituted Tetrahydrofuran Derivatives

CompoundKi (nM)
1a AllylHMe0.4
1b PropylHMe1.2
1c i-ButylHMe2.5
1d AllylMeH0.8
1e PropylMeH1.9

Data sourced from a study on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors.[1]

Anticancer Potential: Cytotoxicity against Human Cancer Cell Lines

While direct derivatives of this compound with extensive anticancer screening data are not widely reported in publicly available literature, the related scaffold of 2-arylbenzoxazole acetic acid has demonstrated significant cytotoxic activity. The presence of the acetic acid group on the benzoxazole nucleus has been shown to enhance activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. This suggests that the acetic acid moiety of this compound could be a key contributor to the anticancer potential of its derivatives.

Table 2: Cytotoxic Activity of 2-Arylbenzoxazole Acetic Acid Derivatives

CompoundArIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
2a Phenyl14.3041.95
2b 4-Methoxyphenyl5.2484.54
2c 3-Benzyloxyphenyl15.0284.70
Doxorubicin -1.492.02

Data from a study on 2-arylbenzoxazole acetic acid derivatives. Although not direct derivatives of this compound, these compounds highlight the potential role of the acetic acid functional group in conferring anticancer activity.

Antimicrobial Properties

The tetrahydrofuran ring is a structural component of various natural and synthetic compounds that exhibit antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for direct derivatives of this compound are limited in the available literature, the broader class of furan and tetrahydrofuran-containing molecules has shown notable efficacy against microbial pathogens.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following sections provide an overview of the methodologies employed in the development of this compound derivatives.

General Synthesis of Substituted Tetrahydrofuran Derivatives

The synthesis of functionalized tetrahydrofuran derivatives often involves a multi-step approach, starting from commercially available precursors. A representative synthetic workflow for creating substituted tetrahydrofuran ligands for HIV-1 protease inhibitors is outlined below.

G cluster_synthesis Synthetic Workflow for Tetrahydrofuran Derivatives A α-Methylene-γ-valerolactone B Racemic α-hydroxy lactone A->B Ozonolysis, H₂/Pd-C C Optically active lactone B->C Enzymatic resolution D TBS-protected lactone C->D TBSOTf, 2,6-Lutidine E Lactol D->E DIBAL-H F Acetate derivative E->F Acetic anhydride, Et₃N G Allyl derivative F->G Allyltrimethylsilane, SnBr₄ H Trisubstituted ligand alcohol G->H TBAF

Caption: General synthetic workflow for the preparation of optically active trisubstituted tetrahydrofuran derivatives.

Detailed Protocol for the Synthesis of Optically Active (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol:

  • Ozonolysis and Hydrogenation: Commercially available α-methylene-γ-valerolactone is subjected to ozonolysis followed by hydrogenation with 10% Pd-C in ethyl acetate to yield racemic α-hydroxy lactone.[1]

  • Enzymatic Resolution: The racemic lactone undergoes lipase-PS catalyzed enzymatic resolution to separate the enantiomers, providing the optically active (3S,5R)-3-hydroxy-5-methyl-2-furanone.[1]

  • Protection: The hydroxyl group of the optically active lactone is protected with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and 2,6-lutidine in CH₂Cl₂ to give the TBS-ether.[1]

  • Reduction: The TBS-protected lactone is reduced with diisobutylaluminium hydride (DIBAL-H) at -78 °C to afford the corresponding lactol.[1]

  • Acetylation: The lactol is immediately treated with acetic anhydride and triethylamine in the presence of a catalytic amount of DMAP to furnish the acetate derivative.[1]

  • Allylation: The acetate is reacted with allyltrimethylsilane in the presence of SnBr₄ to yield the allyl derivative as the major diastereomer.[1]

  • Deprotection: The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF to provide the final trisubstituted ligand alcohol.[1]

Biological Evaluation: HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 protease is typically evaluated using a spectrofluorometric assay.

G cluster_assay HIV-1 Protease Inhibition Assay Workflow A Prepare assay buffer and enzyme solution B Add inhibitor solution (test compound) A->B C Pre-incubate enzyme and inhibitor B->C D Add fluorogenic substrate C->D E Monitor fluorescence intensity over time D->E F Calculate initial velocity E->F G Determine Ki value F->G

Caption: Workflow for the determination of HIV-1 protease inhibitory activity.

Protocol for HIV-1 Protease Assay:

  • A solution of purified recombinant HIV-1 protease is prepared in an appropriate buffer (e.g., sodium acetate, NaCl, EDTA, DTT, and glycerol).

  • The test compound (inhibitor) at various concentrations is added to the enzyme solution.

  • The enzyme and inhibitor are pre-incubated to allow for binding.

  • The reaction is initiated by the addition of a fluorogenic substrate.

  • The increase in fluorescence intensity, resulting from the enzymatic cleavage of the substrate, is monitored over time using a spectrofluorometer.

  • Initial velocities are calculated from the linear portion of the progress curves.

  • The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model.[1]

Signaling Pathways and Mechanisms of Action

While a specific signaling pathway directly modulated by this compound has not been extensively elucidated, its role as a scaffold in HIV-1 protease inhibitors points to a clear mechanism of action: competitive inhibition of a vital viral enzyme.

G cluster_pathway Mechanism of HIV-1 Protease Inhibition A HIV Gag-Pol polyprotein B HIV-1 Protease A->B Cleavage G Inhibition of cleavage C Mature functional viral proteins B->C D Virion maturation C->D E Infectious virus D->E F Tetrahydrofuran-based inhibitor F->B Binding to active site

Caption: Inhibition of HIV-1 protease by tetrahydrofuran-based inhibitors disrupts viral maturation.

The binding of the tetrahydrofuran-containing inhibitor to the active site of HIV-1 protease prevents the cleavage of the Gag-Pol polyprotein, which is an essential step for the production of mature, infectious viral particles. This targeted inhibition effectively halts the viral replication cycle.

Conclusion

This compound and its derivatives represent a valuable and versatile class of molecules in medicinal chemistry. Their utility as scaffolds in the design of potent HIV-1 protease inhibitors is well-established, and their potential in anticancer and antimicrobial drug discovery continues to be an active area of research. The synthetic accessibility and the tunable nature of the tetrahydrofuran ring make it an attractive starting point for the development of novel therapeutic agents with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Discovery and Isolation of 2-(Tetrahydrofuran-2-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and enantioselective isolation of (R)- and (S)-2-(Tetrahydrofuran-2-yl)acetic acid. This chiral molecule is a valuable building block in medicinal chemistry and drug development, with its enantiomers often exhibiting distinct biological activities.

Introduction

2-(Tetrahydrofuran-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran ring. The chirality at the C2 position of the tetrahydrofuran ring gives rise to two enantiomers, (R) and (S). The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, making their separation and individual characterization crucial for pharmaceutical research. While the racemic mixture serves as a key starting material, the isolation of enantiomerically pure forms is essential for the development of stereochemically defined active pharmaceutical ingredients (APIs).

Synthesis of Racemic this compound and its Esters

The synthesis of racemic this compound and its esters can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitable precursor followed by hydrogenation. One such strategy is the reaction of a dianion of an acetoacetate ester with a 1,4-dihalo-2-butene, followed by hydrogenation.

Experimental Protocol: Synthesis of Ethyl 2-(Tetrahydrofuran-2-yl)acetate

A representative procedure for the synthesis of the ethyl ester is outlined below.

Materials:

  • Ethyl acetoacetate

  • Lithium diisopropylamide (LDA)

  • 1,4-dibromobut-2-ene

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF at 0°C.

  • Ethyl acetoacetate is added dropwise to the LDA solution at 0°C and stirred for 1 hour to form the dianion.

  • The reaction mixture is cooled to -78°C, and a solution of 1,4-dibromobut-2-ene in anhydrous THF is added. The reaction is allowed to proceed for several hours.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclized product.

  • The crude product is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is subjected to hydrogenation in a hydrogenation apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield racemic ethyl 2-(tetrahydrofuran-2-yl)acetate. The crude product can be purified by vacuum distillation.

Enantioselective Isolation of this compound Enantiomers

The separation of the enantiomers of this compound is most effectively achieved through enzymatic kinetic resolution of its corresponding ester. This method utilizes the stereoselectivity of an enzyme to preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 2-(Tetrahydrofuran-2-yl)acetate.[1]

This protocol employs the esterase Est56 for the enantioselective hydrolysis of racemic ethyl 2-(tetrahydrofuran-2-yl)acetate.

Materials:

  • Racemic ethyl 2-(tetrahydrofuran-2-yl)acetate

  • Esterase Est56

  • Phosphate buffer (pH 7.5)

  • Dichloromethane or diethyl ether

  • 10% aqueous hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Racemic ethyl 2-(tetrahydrofuran-2-yl)acetate is suspended in a phosphate buffer (pH 7.5).

  • The esterase Est56 is added to the mixture.

  • The reaction is stirred at room temperature and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (typically around 50%) is reached, the reaction is stopped.

  • The mixture is extracted with dichloromethane or diethyl ether to separate the unreacted ester.

  • The aqueous layer is acidified to a pH of approximately 2-3 with 10% aqueous hydrochloric acid.

  • The acidified aqueous layer is then extracted with dichloromethane or diethyl ether to isolate the hydrolyzed carboxylic acid.

  • The organic extracts containing the ester and the acid are separately dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched ester and acid.

Data Presentation

The following tables summarize the quantitative data for racemic and enantiomerically resolved this compound and its derivatives.

Table 1: Physical Properties of Racemic this compound and its Ethyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₆H₁₀O₃130.14144-146 @ 16 mmHg1.1468
Ethyl 2-(tetrahydrofuran-2-yl)acetateC₈H₁₄O₃158.1998 @ 13 mmHg1.03

Table 2: Characterization of Enantiomerically Resolved Products from Enzymatic Kinetic Resolution

CompoundEnantiomerEnantiomeric Excess (ee)Specific Rotation ([α]D²⁰)
Methyl 2-(tetrahydrofuran-2-yl)acetate(L)-enantiomer>99%-3.6° (c, CDCl₃)[1]
This compound(L)-enantiomer-Not Reported

Note: The configuration of the (L)-enantiomer corresponds to the (S)-enantiomer.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Racemate start1 Ethyl Acetoacetate step1 Cyclization start1->step1 start2 1,4-dibromobut-2-ene start2->step1 step2 Hydrogenation step1->step2 racemate Racemic Ethyl 2-(Tetrahydrofuran-2-yl)acetate step2->racemate

Synthesis of Racemic Ethyl 2-(Tetrahydrofuran-2-yl)acetate

Resolution_Workflow cluster_resolution Enzymatic Kinetic Resolution cluster_products Isolated Enantiomers racemate Racemic Ethyl 2-(Tetrahydrofuran-2-yl)acetate step1 Enzymatic Hydrolysis (Esterase Est56) racemate->step1 step2 Work-up and Separation step1->step2 enantiomer_S (S)-2-(Tetrahydrofuran-2-yl)acetic acid step2->enantiomer_S enantiomer_R (R)-Ethyl 2-(Tetrahydrofuran-2-yl)acetate step2->enantiomer_R

Enzymatic Resolution of 2-(Tetrahydrofuran-2-yl)acetate Enantiomers

Conclusion

This technical guide has detailed the synthesis of racemic this compound and its subsequent resolution into its constituent enantiomers via enzymatic kinetic resolution. The provided protocols offer a clear and reproducible methodology for obtaining these valuable chiral building blocks. The structured presentation of quantitative data allows for easy reference and comparison. The workflows visualized using Graphviz provide a clear graphical representation of the synthetic and resolution processes. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their efforts to design and create novel, enantiomerically pure molecules with potential therapeutic applications.

References

An In-Depth Technical Guide to the Safe Handling of 2-(Tetrahydrofuran-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling guidelines for 2-(Tetrahydrofuran-2-yl)acetic acid (CAS No. 2434-00-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates information from structurally similar and well-documented chemicals, primarily Tetrahydrofuran (THF) and its carboxylic acid derivatives.

Chemical Identification

Identifier Value
IUPAC Name This compound
CAS Number 2434-00-6[1]
Molecular Formula C6H10O3[1]
Molecular Weight 130.14 g/mol
Physical Form Colorless to light yellow liquid[1]

Hazard Identification and Classification

Based on available data for similar compounds, this compound is classified as a hazardous substance.

GHS Pictograms:

alt text

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation. (Extrapolated from related compounds)

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation. Vapors may lead to drowsiness and dizziness.

  • Skin Contact: Causes skin irritation. Prolonged contact may lead to drying and redness.

  • Eye Contact: Causes serious eye irritation, potentially leading to redness and tearing.

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE).

  • Keep away from sources of ignition as related compounds like THF are flammable.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Containers should be clearly labeled.

Exposure Controls and Personal Protection

Engineering Controls:

  • Use of a chemical fume hood is recommended for all procedures involving this compound.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Physical and Chemical Properties

Property Value
Appearance Colorless to light yellow liquid[1]
Molecular Formula C6H10O3[1]
Molecular Weight 130.14 g/mol

Stability and Reactivity

  • Reactivity: The reactivity is primarily associated with the carboxylic acid and tetrahydrofuran functional groups.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: As with THF, peroxide formation may be possible upon prolonged exposure to air and light.

  • Conditions to Avoid: Heat, flames, sparks, and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the parent compound, Tetrahydrofuran.

Test Species Value
Oral LD50 Rat1,650 mg/kg (for THF)
Dermal LD50 Rat> 2,000 mg/kg (for THF)
Inhalation LC50 Rat21000 ppm / 3 h (for THF)

Experimental Protocols

Due to the lack of specific published experimental safety protocols for this compound, a general protocol for handling liquid chemical irritants in a research setting is provided below.

General Protocol for Handling Liquid Chemical Irritants:

  • Preparation:

    • Review the Safety Data Sheet (SDS) for the chemical and any related compounds.

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate Personal Protective Equipment (PPE).

  • Procedure:

    • Conduct all manipulations of the chemical within the fume hood.

    • Use a secondary container when transporting the chemical.

    • Dispense the chemical carefully, avoiding splashes.

    • Keep the container tightly closed when not in use.

  • Spill and Waste Disposal:

    • In case of a small spill (<1 L), absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • For large spills (>1 L), evacuate the area and contact emergency services.

    • Dispose of all waste in accordance with local, state, and federal regulations.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment.

    • Remove PPE and wash hands thoroughly.

Visualizations

SafeHandlingWorkflow cluster_spill Spill Emergency start Start: Receive Chemical receive 1. Log Chemical in Inventory start->receive end End: Complete Documentation store 2. Store in a Cool, Dry, Ventilated Area receive->store ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood 4. Work in a Chemical Fume Hood ppe->fume_hood handle 5. Handle with Care (Avoid Inhalation, Contact) fume_hood->handle waste 6. Segregate Hazardous Waste handle->waste spill Spill Occurs handle->spill Potential Hazard decontaminate 7. Decontaminate Work Area & Equipment waste->decontaminate remove_ppe 8. Remove PPE decontaminate->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash wash->end evacuate Evacuate Area spill->evacuate Large Spill cleanup Follow Spill Cleanup Protocol spill->cleanup Small Spill notify Notify Supervisor/Safety Officer evacuate->notify cleanup->handle

Caption: Workflow for the safe handling of this compound.

This in-depth guide provides a framework for the safe handling of this compound. Researchers and laboratory personnel should always exercise caution and adhere to established safety protocols when working with this and any other chemical.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-2-yl)acetic acid is a heterocyclic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a tetrahydrofuran ring linked to an acetic acid moiety, makes it a valuable chiral building block for the synthesis of a variety of complex molecules, most notably as a key intermediate in the production of antiviral and antifungal agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its role in medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Boiling Point 144-146 °C at 16 mmHg[1]
Appearance Colorless to light yellow liquid[2]
CAS Number 2434-00-6[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While specific spectra for the free acid are not widely published, data for related derivatives provide valuable insights into its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a related 2-substituted tetrahydrofuran derivative shows characteristic signals for the tetrahydrofuran ring protons typically appearing in the δ 1.5–2.5 ppm range. The proton of the carboxylic acid group is expected to be observed as a broad singlet in the downfield region, typically around δ 10–12 ppm.[3]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Based on data from related compounds, the carbons of the tetrahydrofuran ring are expected to resonate in the upfield region of the spectrum, while the carbonyl carbon of the carboxylic acid will appear significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad O-H stretching band for the carboxylic acid is anticipated in the region of 2500–3000 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected near 1700 cm⁻¹.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of a furan-containing precursor, such as 2-acetylfuran. This approach is advantageous due to the availability of furan derivatives from biomass.[3]

A General Two-Step Synthesis from 2-Acetylfuran:

  • Acylation of Furan: 2-Acetylfuran can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride. This reaction is typically catalyzed by a Lewis acid.

  • Hydrogenation and Ring Opening: The resulting 2-acetylfuran can then be subjected to catalytic hydrogenation. This process reduces the furan ring to a tetrahydrofuran ring and can also reduce the ketone to a hydroxyl group, which can then be oxidized to the carboxylic acid. Alternatively, reaction with aqueous sodium nitrite can yield the corresponding oxoacetic acid, which can be further processed.

Workflow for a Generic Synthesis of this compound

G furan Furan acylation Friedel-Crafts Acylation furan->acylation acetic_anhydride Acetic Anhydride acetic_anhydride->acylation acetylfuran 2-Acetylfuran acylation->acetylfuran hydrogenation Catalytic Hydrogenation acetylfuran->hydrogenation thfa_acid This compound hydrogenation->thfa_acid

Caption: General synthetic workflow from furan to the target acid.

Purification

Purification of this compound is typically achieved through distillation under reduced pressure to remove lower-boiling impurities. Further purification can be accomplished by column chromatography on silica gel.

General Column Chromatography Protocol:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading and Elution: The adsorbed product is carefully loaded onto the top of the column. A gradient of increasingly polar solvent (e.g., ethyl acetate in hexane) is then passed through the column to elute the desired compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Workflow for Purification of this compound

G crude_product Crude Product distillation Reduced Pressure Distillation crude_product->distillation distilled_product Partially Purified Product distillation->distilled_product chromatography Silica Gel Column Chromatography distilled_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: A typical two-step purification process.

Chiral Resolution

Due to the chiral center at the 2-position of the tetrahydrofuran ring, this compound exists as a racemic mixture. The separation of these enantiomers is crucial for its application in stereospecific drug synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for enantiomeric resolution.

General Chiral HPLC Method Development:

  • Column Selection: A variety of chiral stationary phases are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

  • Mobile Phase Screening: A screening of different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

  • Optimization: The mobile phase composition, flow rate, and temperature are optimized to improve resolution and reduce analysis time.

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a chiral building block. Its derivatives have been investigated for a range of biological activities.

HIV-1 Protease Inhibitors

Substituted tetrahydrofuran derivatives serve as P2 ligands in a number of potent HIV-1 protease inhibitors. These derivatives are designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. The stereochemistry of the tetrahydrofuran ring is critical for optimal binding and inhibitory activity.

Logical Relationship in HIV-1 Protease Inhibition

G thfa_acid This compound derivatization Chemical Derivatization thfa_acid->derivatization hiv_pi HIV-1 Protease Inhibitor derivatization->hiv_pi binding Binds to S2 subsite of HIV-1 Protease hiv_pi->binding inhibition Inhibition of Viral Replication binding->inhibition

References

Methodological & Application

Enantioselective Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-(tetrahydrofuran-2-yl)acetic acid, a valuable chiral building block in medicinal chemistry and drug development. The methods outlined below focus on two robust and widely applicable strategies: Enzymatic Kinetic Resolution and Chiral Pool Synthesis .

Introduction

Chiral this compound and its derivatives are important structural motifs found in various biologically active molecules. The stereochemistry at the C2 position of the tetrahydrofuran ring is often crucial for their pharmacological activity. Consequently, the development of efficient and selective methods for the synthesis of enantiomerically pure forms of this acid is of significant interest. This document details two effective approaches to obtain either the (R)- or (S)-enantiomer of this compound.

Synthetic Strategies Overview

Two primary pathways for the enantioselective synthesis of the target molecule are presented:

  • Enzymatic Kinetic Resolution (EKR): This method involves the synthesis of a racemic mixture of an ester of this compound, followed by the selective hydrolysis of one enantiomer by a lipase. This results in the separation of one enantiomer as the carboxylic acid and the other as the unreacted ester.

  • Chiral Pool Synthesis: This approach utilizes a commercially available, enantiomerically pure precursor, tetrahydrofuran-2-carboxylic acid. A one-carbon homologation, specifically the Arndt-Eistert reaction, is then employed to extend the carbon chain and furnish the desired this compound with retention of stereochemistry.

Method 1: Enzymatic Kinetic Resolution of (±)-Ethyl 2-(Tetrahydrofuran-2-yl)acetate

This method relies on the enantioselective hydrolysis of a racemic ester catalyzed by a lipase. Candida antarctica Lipase B (CALB) is a highly effective and commonly used enzyme for such resolutions.[1][2][3] The process yields one enantiomer of the acid and the opposite enantiomer of the starting ester, both with high enantiomeric excess.

Experimental Workflow

G racemic_ester Racemic Ethyl 2-(Tetrahydrofuran-2-yl)acetate hydrolysis Enzymatic Hydrolysis (Candida antarctica Lipase B) racemic_ester->hydrolysis separation Work-up and Separation hydrolysis->separation s_acid (S)-2-(Tetrahydrofuran-2-yl)acetic acid separation->s_acid Aqueous Phase r_ester (R)-Ethyl 2-(Tetrahydrofuran-2-yl)acetate separation->r_ester Organic Phase hydrolysis_r Chemical Hydrolysis (e.g., LiOH) r_ester->hydrolysis_r r_acid (R)-2-(Tetrahydrofuran-2-yl)acetic acid hydrolysis_r->r_acid G start_acid (S)-Tetrahydrofuran- 2-carboxylic acid acid_chloride Acid Chloride Formation (e.g., SOCl2) start_acid->acid_chloride diazoketone Diazoketone Formation (CH2N2 or TMSCHN2) acid_chloride->diazoketone wolff Wolff Rearrangement (Ag2O, H2O) diazoketone->wolff final_acid (S)-2-(Tetrahydrofuran- 2-yl)acetic acid wolff->final_acid

References

Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes. The focus is on the highly efficient and diastereoselective palladium-catalyzed intramolecular carboetherification, a method that has proven valuable in the synthesis of complex molecules and potential pharmaceutical agents.

Introduction

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical compounds. Their stereocontrolled synthesis is a critical challenge in modern organic chemistry and drug development. A powerful strategy for the construction of these heterocyclic systems is the palladium-catalyzed intramolecular reaction of γ-hydroxy alkenes with aryl or vinyl halides. This method allows for the simultaneous formation of a C-C and a C-O bond with high levels of diastereoselectivity, providing access to a diverse range of substituted tetrahydrofurans.[1]

Reaction Principle

The core of this methodology is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by coordination of the γ-hydroxy alkene. Subsequent intramolecular insertion of the alkene into the palladium-oxygen or palladium-carbon bond, followed by reductive elimination, furnishes the tetrahydrofuran product and regenerates the Pd(0) catalyst. The stereochemical outcome is often highly controlled, leading predominantly to the formation of trans-substituted tetrahydrofurans.[1][2]

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed stereoselective synthesis of various substituted tetrahydrofurans from γ-hydroxy alkenes.

Table 1: Synthesis of trans-2,5-Disubstituted Tetrahydrofurans from 4-Penten-1-ol Derivatives [2]

Entryγ-Hydroxy AlkeneAryl BromideYield (%)Diastereomeric Ratio (trans:cis)
14-Penten-1-ol4-Bromo-tert-butylbenzene81>20:1
21-Phenyl-4-penten-1-ol4-Bromo-tert-butylbenzene75>20:1
31-Cyclohexyl-4-penten-1-ol4-Bromo-tert-butylbenzene68>20:1
44-Penten-1-ol2-Bromonaphthalene78>20:1
51-(4-Methoxyphenyl)-4-penten-1-ol2-Bromonaphthalene72>20:1

Table 2: Synthesis of 2,3-Disubstituted Tetrahydrofurans from γ-Hydroxy Alkenes [2]

Entryγ-Hydroxy AlkeneAryl BromideYield (%)Diastereomeric Ratio (trans:cis)
1(E)-Hex-4-en-1-ol4-Bromo-tert-butylbenzene77>20:1
2(Z)-Hex-4-en-1-ol4-Bromo-tert-butylbenzene75>20:1
3(E)-1-Phenylhex-4-en-1-ol4-Bromo-tert-butylbenzene80>20:1
4(E)-Hex-4-en-1-ol2-Bromonaphthalene79>20:1

Table 3: Synthesis of Tetrahydrofurans from Internal Acyclic and Cyclic γ-Hydroxy Alkenes [1]

Entryγ-Hydroxy AlkeneAryl BromideYield (%)Diastereomeric Ratio
1(Z)-Hex-4-en-2-ol4-Bromobiphenyl735:1
2(E)-Hex-4-en-2-ol4-Bromobiphenyl704:1
32-(Cyclopent-2-en-1-yl)propan-2-ol4-Bromoanisole69>20:1
42-(Cyclohex-2-en-1-yl)propan-2-ol4-Bromoanisole75>20:1

Experimental Protocols

The following are detailed methodologies for key experiments in the stereoselective synthesis of substituted tetrahydrofurans.

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans from Terminal Alkenes [2]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • P(o-tol)₃ (Tri(o-tolyl)phosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide

  • γ-Hydroxy alkene (e.g., 4-penten-1-ol derivative)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • A flame-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon.

  • To the Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), P(o-tol)₃ (10 mol %), and NaOtBu (2.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Add the aryl bromide (1.2 equiv) and the γ-hydroxy alkene (1.0 equiv) to the reaction mixture.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the γ-hydroxy alkene).

  • The reaction mixture is stirred at 80-100 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Protocol 2: Synthesis of 2-(4-(tert-butyl)benzyl)-5-phenyltetrahydrofuran [2]

Materials:

  • Pd₂(dba)₃ (11.5 mg, 0.0125 mmol)

  • P(o-tol)₃ (30.4 mg, 0.1 mmol)

  • NaOtBu (96 mg, 1.0 mmol)

  • 1-Bromo-4-(tert-butyl)benzene (128 mg, 0.6 mmol)

  • 1-Phenyl-4-penten-1-ol (81 mg, 0.5 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a 20 mL scintillation vial is charged with Pd₂(dba)₃, P(o-tol)₃, and NaOtBu.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • A solution of 1-bromo-4-(tert-butyl)benzene and 1-phenyl-4-penten-1-ol in toluene is added via syringe.

  • The reaction vessel is placed in a preheated oil bath at 100 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a plug of silica gel, eluting with additional diethyl ether.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography (e.g., 95:5 hexanes:ethyl acetate) to yield the product as a colorless oil.

Visualizations

Diagram 1: Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X      L₂ OxAdd->PdII_Ar LigandExch Ligand Exchange PdII_Ar->LigandExch γ-Hydroxy Alkene, Base PdII_Alkoxide Ar-Pd(II)-OR'        L₂ LigandExch->PdII_Alkoxide IntraInsert Intramolecular Insertion PdII_Alkoxide->IntraInsert CyclizedPd Cyclized Pd(II) Intermediate IntraInsert->CyclizedPd RedElim Reductive Elimination CyclizedPd->RedElim RedElim->Pd0 Regeneration Product Substituted Tetrahydrofuran RedElim->Product Workflow start Start reagents Combine Pd Catalyst, Ligand, Base, Aryl Halide, and γ-Hydroxy Alkene in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute with Organic Solvent, and Filter monitoring->workup Upon Completion purification Concentrate and Purify by Column Chromatography workup->purification product Obtain Pure Substituted Tetrahydrofuran purification->product

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution in the Synthesis of (Tetrahydrofuran-2-yl)acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral (tetrahydrofuran-2-yl)acetates are valuable building blocks in the synthesis of a wide range of pharmacologically active compounds, including potent HIV-1 protease inhibitors and various natural products.[1][2] Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign strategy for obtaining these enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high optical purity.[3][4]

These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic (tetrahydrofuran-2-yl)acetates via two primary approaches: enantioselective hydrolysis of the ester and enantioselective transesterification (acetylation) of the corresponding alcohol. The protocols are based on established methodologies and offer guidance on reaction setup, monitoring, product isolation, and analysis.

Key Concepts and Workflow

The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates relies on the differential reaction rates of the two enantiomers in the presence of a chiral enzyme. In an ideal kinetic resolution, the enzyme exclusively acts on one enantiomer, leading to a maximum yield of 50% for each of the resolved enantiomers (one as the product and the other as the unreacted starting material), both with high enantiomeric excess (e.e.).

The general workflow for this process can be visualized as follows:

EKR_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_products Separation & Analysis racemate Racemic (Tetrahydrofuran-2-yl)acetate enzyme Enzyme (Lipase/Esterase) racemate->enzyme Substrate hydrolysis Hydrolysis (H2O) enzyme->hydrolysis transesterification Transesterification (Acyl Donor) enzyme->transesterification separation Chromatographic Separation hydrolysis->separation transesterification->separation analysis Chiral HPLC/GC Analysis (e.e. determination) separation->analysis enant_S (S)-Enantiomer separation->enant_S enant_R (R)-Enantiomer separation->enant_R

Figure 1: General workflow for the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates.

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The efficiency of an enzymatic kinetic resolution is primarily evaluated by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value). An E-value greater than 200 is generally considered excellent for preparative purposes.[4]

Table 1: Hydrolysis of Racemic (Tetrahydrofuran-2-yl)acetates

SubstrateEnzymeReaction Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)E-valueReference
Methyl (tetrahydrofuran-2-yl)acetateRecombinant Esterase Est562.545>99 ((R)-ester)82 ((S)-acid)>100[1][2]
Ethyl (tetrahydrofuran-2-yl)acetateCandida antarctica Lipase B (CAL-B)24~50>99>99>200[2]
Racemic aryloxy-propan-2-yl acetatesPseudomonas fluorescens Lipase2450>99 ((S)-acetate)>99 ((R)-alcohol)>200[4]

Table 2: Transesterification of Racemic (Tetrahydrofuran-2-yl)methanols

SubstrateEnzymeAcyl DonorSolventConversion (%)Product e.e. (%)E-valueReference
Racemic 1-(2-furyl)ethanolNovozym 435 (CAL-B)Vinyl acetaten-Heptane~47>99High[3]
Racemic secondary alcoholsNovozym 435 (CAL-B)Isopropenyl acetateToluene>9699High[5]
Racemic Morita-Baylis-Hillman adductsCandida antarctica Lipase A (CAL-A)Acyl anhydridesTHF or 2-MeTHF~50>90>200[6]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Racemic Methyl (Tetrahydrofuran-2-yl)acetate

This protocol is adapted from the preparative scale resolution using a recombinant esterase.[1]

Materials:

  • Racemic methyl (tetrahydrofuran-2-yl)acetate

  • Recombinant esterase Est56 (crude extract, ~50 U/mL)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add racemic methyl (tetrahydrofuran-2-yl)acetate (0.25–0.35 mmol).

  • Add 9.0 mL of phosphate buffer (50 mM, pH 7.5).

  • Initiate the reaction by adding 1.0 mL of the recombinant esterase Est56 crude extract.

  • Stir the mixture at room temperature (or a specified temperature, e.g., 30°C) and monitor the reaction progress.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Extract with diethyl ether and analyze the organic phase by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining ester.

  • Work-up: Once the desired conversion (typically ~45-50%) is reached, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl.

  • Extract the entire mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Separation of Acid and Ester:

    • Combine the organic layers and extract with a saturated sodium bicarbonate solution (3 x 15 mL) to separate the acidic product.

    • The organic layer now contains the unreacted (R)-ester. Dry this layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Acidify the combined aqueous layers (from the bicarbonate wash) to pH 2 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Dry the organic layer containing the (S)-acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester and acid by column chromatography if necessary.

Hydrolysis_Protocol start Start: Racemic Ester setup 1. Add ester, buffer (pH 7.5), and Esterase Est56 start->setup react 2. Stir at room temp. Monitor by Chiral GC setup->react stop 3. Stop at ~45-50% conversion (Acidify to pH 2) react->stop extract 4. Extract with Diethyl Ether stop->extract separate 5. Separate with NaHCO3 (aq) extract->separate ester_path Organic Phase: (R)-Ester separate->ester_path acid_path Aqueous Phase: (S)-Acid Salt separate->acid_path dry_ester 6a. Dry & Concentrate ester_path->dry_ester reacidify 6b. Acidify Aqueous Phase to pH 2 acid_path->reacidify end_ester Final Product: (R)-Ester dry_ester->end_ester extract_acid 7b. Extract Acid with Ether reacidify->extract_acid dry_acid 8b. Dry & Concentrate extract_acid->dry_acid end_acid Final Product: (S)-Acid dry_acid->end_acid

Figure 2: Experimental workflow for the enzymatic hydrolysis protocol.

Protocol 2: Lipase-Catalyzed Transesterification (Acetylation)

This is a general protocol for the acetylation of a racemic alcohol, which can be adapted for (tetrahydrofuran-2-yl)methanol, the alcohol precursor to the target acetate.

Materials:

  • Racemic (tetrahydrofuran-2-yl)methanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate (as both acyl donor and solvent) or another acyl donor like isopropenyl acetate in an organic solvent (e.g., THF, 2-MeTHF, toluene).[5][6]

  • Anhydrous organic solvent (if not using vinyl acetate as solvent)

  • Celite or filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Enzyme Preparation: If using a non-immobilized enzyme, it can be immobilized on a support like Celite (Hyflo Super Cell) for easier recovery. Commercial immobilized enzymes like Novozym 435 can be used directly.

  • Reaction Setup: To a flask containing the racemic alcohol (1 mmol), add the immobilized lipase (e.g., 20-50 mg).

  • Add the organic solvent (e.g., 5 mL of toluene) and the acyl donor (e.g., 1.5-2 equivalents of isopropenyl acetate). Alternatively, use vinyl acetate as both the solvent and acyl donor.

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring: Monitor the reaction by taking samples periodically. Filter the enzyme and analyze the filtrate by chiral GC or HPLC to determine the conversion and e.e. of the formed acetate and remaining alcohol.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification: Separate the resulting acetate from the unreacted alcohol using column chromatography on silica gel.

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.[6][7][8]

General GC/HPLC Method Development:

  • Column Selection: A chiral stationary phase is required. For GC, cyclodextrin-based columns (e.g., Beta-DEX, Gamma-DEX) are common starting points. For HPLC, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are widely used.

  • Method Optimization:

    • Mobile Phase (HPLC): Typically a mixture of hexane/isopropanol or hexane/ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Carrier Gas and Temperature Program (GC): Use helium or hydrogen as the carrier gas. Develop a temperature gradient program to ensure good peak shape and resolution.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., hexane/isopropanol for HPLC, or the extraction solvent for GC).

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

Enzymatic kinetic resolution is a powerful and selective method for the synthesis of enantiomerically enriched (tetrahydrofuran-2-yl)acetates. By choosing the appropriate enzyme and reaction conditions (hydrolysis or transesterification), researchers can access both enantiomers of these valuable chiral building blocks. The protocols and data presented here provide a solid foundation for the application of this green chemistry approach in pharmaceutical research and development. Careful monitoring of the reaction progress and the use of appropriate chiral analytical techniques are essential for achieving high optical purity and optimizing the resolution process.

References

Application Notes and Protocols for the Work-up and Purification of 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction work-up and purification of 2-(Tetrahydrofuran-2-yl)acetic acid, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles and adapted from procedures for similar compounds.

Overview

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the catalytic hydrogenation of 2-(Furan-2-yl)acetic acid. This process involves the reduction of the furan ring to a tetrahydrofuran ring in the presence of a catalyst and hydrogen gas. Subsequent work-up and purification steps are crucial to isolate the target compound with high purity.

An alternative pathway involves the synthesis of ethyl 2-(tetrahydrofuran-2-yl)acetate followed by hydrolysis to the desired carboxylic acid. Both methods require careful work-up and purification to remove byproducts and unreacted starting materials.

Experimental Protocols

Synthesis via Catalytic Hydrogenation of 2-(Furan-2-yl)acetic acid

This protocol describes the synthesis of this compound by the catalytic hydrogenation of 2-(Furan-2-yl)acetic acid.

Materials:

  • 2-(Furan-2-yl)acetic acid

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • 3 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(Furan-2-yl)acetic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10 wt. % Palladium on carbon (5 mol %) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Catalyst Filtration: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Acid-Base Extraction:

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Make the aqueous solution basic (pH > 10) by the dropwise addition of 3 M NaOH.

    • Wash the basic aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

    • Acidify the aqueous layer to pH < 2 with 3 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation.

Equipment:

  • Distillation apparatus with a short path distillation head

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the distillation apparatus for vacuum distillation.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum and begin heating the flask.

  • Collect the fraction that distills at the appropriate boiling point (144-146 °C at 16 mmHg)[1].

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterValueReference
Synthesis
Starting Material2-(Furan-2-yl)acetic acid
Catalyst10% Pd/C
SolventMethanol
Reaction Time12-24 hours
Yield (crude)>90% (estimated)
Purification
MethodVacuum Distillation
Boiling Point144-146 °C at 16 mmHg[1]
Purity (post-distillation)>95%[1]
Recovery from Purification~80% (estimated)

Visualizations

The following diagrams illustrate the key processes described in this application note.

Reaction_Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 2-(Furan-2-yl)acetic acid in Methanol Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Hydrogenate (50 psi H2) Catalyst->Hydrogenation Filter Filter Catalyst Hydrogenation->Filter Concentrate Concentrate Filter->Concentrate AcidBase Acid-Base Extraction Concentrate->AcidBase Dry Dry & Concentrate AcidBase->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Acid_Base_Extraction Crude Crude Product in Water AddBase Add 3 M NaOH (pH > 10) Crude->AddBase Wash1 Wash with Ethyl Acetate (removes neutral impurities) AddBase->Wash1 Aqueous1 Aqueous Layer (contains sodium salt of the acid) Wash1->Aqueous1 Separate Acidify Add 3 M HCl (pH < 2) Aqueous1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Organic Organic Layer (contains product) Extract->Organic Separate Aqueous2 Aqueous Layer (waste) Extract->Aqueous2 Wash2 Wash with Brine Organic->Wash2 Dry Dry over MgSO4 Wash2->Dry Concentrate Concentrate Dry->Concentrate Purified Crude this compound Concentrate->Purified

Caption: Detailed workflow for the acid-base extraction of this compound.

References

Application Notes and Protocols for the Characterization of 2-(Tetrahydrofuran-2-yl)acetic acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. The protocols cover chromatographic and spectroscopic techniques essential for the separation, identification, and quantification of these compounds, which is critical in drug development and quality control processes.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For acidic compounds like this compound, derivatization to a more volatile ester form is necessary prior to analysis.

Experimental Protocol: Chiral GC-FID Analysis of this compound Methyl Ester

Objective: To separate and quantify the enantiomers of this compound following derivatization to their methyl esters.

a) Derivatization to Methyl Esters:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL vial.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl esters to a clean GC vial.

b) GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Presentation:

ParameterValue
Column CP-Chirasil-DEX CB
Analyte This compound methyl ester
Expected Retention Time (Enantiomer 1) Approx. 15.2 min (Hypothetical)
Expected Retention Time (Enantiomer 2) Approx. 15.8 min (Hypothetical)
Resolution (Rs) > 1.5
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Note: Retention times are illustrative and will need to be determined experimentally.

Experimental Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start derivatization Derivatization (Esterification) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injection GC Injection extraction->injection separation Chiral Column Separation injection->separation detection FID Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for Chiral GC Analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of enantiomers without the need for derivatization, although derivatization can sometimes improve resolution. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.

Experimental Protocol: Chiral HPLC-UV Analysis

Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Chiral Column: Chiralpak IA or IB (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Data Presentation:

ParameterValue
Column Chiralpak IA
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% TFA
Expected Retention Time (Enantiomer 1) Approx. 8.5 min (Hypothetical)
Expected Retention Time (Enantiomer 2) Approx. 9.7 min (Hypothetical)
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.2 µg/mL

Note: The mobile phase composition may require optimization to achieve baseline separation.

Logical Diagram for HPLC Method Development

start Start: Racemic Mixture column_selection Select Chiral Column (e.g., Polysaccharide-based) start->column_selection mobile_phase Choose Mobile Phase System (Normal or Reversed Phase) column_selection->mobile_phase optimization Optimize Mobile Phase (Solvent Ratio, Additives) mobile_phase->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Routine Analysis validation->analysis end End: Separated Enantiomers analysis->end

Caption: HPLC Method Development Strategy for Chiral Separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of isomers, especially in complex matrices.

Experimental Protocol: LC-MS/MS Quantitative Analysis

Objective: To develop a sensitive and selective method for the quantification of this compound isomers in a biological matrix (e.g., plasma).

  • LC-MS/MS System: Waters Xevo TQ-S micro or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm ID, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition for the deprotonated molecule [M-H]⁻ is provided below.

Data Presentation:

ParameterValue
Analyte This compound
Precursor Ion (m/z) 145.08 (Calculated for [C6H10O3-H]⁻)
Product Ion 1 (m/z) To be determined (e.g., loss of CO2 -> 101.09)
Product Ion 2 (m/z) To be determined (e.g., further fragmentation)
Collision Energy (eV) To be optimized
Cone Voltage (V) To be optimized
Linear Range 0.1 - 100 ng/mL

Signaling Pathway-Style Diagram for LC-MS/MS Analysis

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Column Column Sample->Column Injection MS Ion Source (ESI-) Column->MS Elution Q1 Quadrupole 1 (Precursor Ion Selection) MS->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 [M-H]⁻ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: LC-MS/MS Workflow for Quantitative Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of the isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound isomers.

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.6 mL of deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Expected Chemical Shifts (Hypothetical):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
COOH10-12 (broad s)~175
CH (alpha to COOH)2.5-2.8 (m)~40
CH (alpha to ether O)3.9-4.2 (m)~75
CH₂ (in THF ring)1.8-2.2 (m)~25-35

Note: The exact chemical shifts and coupling constants will vary depending on the specific isomer and solvent used.

Application Notes: 2-(Tetrahydrofuran-2-yl)acetic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Tetrahydrofuran-2-yl)acetic acid and its esters are valuable chiral building blocks for the synthesis of various natural products and biologically active molecules. The tetrahydrofuran ring is a common motif in a wide array of natural products, including polyether antibiotics, acetogenins, and lignans. The acetic acid side chain at the C2 position provides a versatile handle for further chemical transformations, allowing for the construction of more complex carbon skeletons. While a direct total synthesis of a natural product explicitly starting from this compound is not extensively documented in readily available literature, its potential as a precursor is significant. These application notes will detail a prospective synthetic application of this compound in the construction of butenolide-containing natural products, based on established synthetic methodologies for similar structures.

Proposed Application: Synthesis of a γ-Butenolide Core Structure

A key potential application of this compound is in the synthesis of γ-butenolide (2(5H)-furanone) ring systems. These structures are present in numerous bioactive natural products. The following section outlines a hypothetical, yet chemically sound, protocol for the conversion of this compound into a functionalized butenolide intermediate, a common core of various natural products.

Logical Workflow for Butenolide Synthesis

The proposed synthetic strategy involves the oxidative conversion of the tetrahydrofuran ring of a 2-(tetrahydrofuran-2-yl)acetate derivative into a γ-lactone, followed by the introduction of unsaturation to form the butenolide.

workflow A This compound B Esterification A->B C Methyl 2-(Tetrahydrofuran-2-yl)acetate B->C D Oxidative Lactonization C->D E γ-Lactone Intermediate D->E F Introduction of Unsaturation (e.g., Selenation-Oxidation) E->F G γ-Butenolide Core Structure F->G

Caption: Proposed workflow for the synthesis of a γ-butenolide core from this compound.

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway. These protocols are based on well-established synthetic methods for analogous transformations.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester to protect the acid functionality and facilitate subsequent reactions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(tetrahydrofuran-2-yl)acetate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Lactonization

This protocol outlines a potential method for the oxidation of the tetrahydrofuran ring to a γ-lactone. This can be achieved through various methods, including radical-based oxidation.

Materials:

  • Methyl 2-(tetrahydrofuran-2-yl)acetate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve methyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq) in dry CCl₄ (0.1 M) under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.1 eq).

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) and monitor the reaction by TLC.

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude bromo-lactone can often be carried forward without further purification or purified by column chromatography.

Protocol 3: Formation of the Butenolide via Selenation-Oxidation

This protocol describes the introduction of unsaturation to form the final butenolide ring.

Materials:

  • Crude γ-lactone intermediate from the previous step

  • Lithium diisopropylamide (LDA) solution in THF

  • Phenylselenyl bromide (PhSeBr)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add a solution of the γ-lactone intermediate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.

  • Add a solution of phenylselenyl bromide (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude selanyl-lactone in DCM and cool to 0 °C.

  • Slowly add 30% hydrogen peroxide (2.0-3.0 eq).

  • Stir at 0 °C to room temperature until the elimination is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired γ-butenolide.

Data Presentation

The following table summarizes expected yields for the proposed transformations based on analogous reactions reported in the chemical literature for the synthesis of butenolides from saturated lactone precursors.

Step No.TransformationReagents and ConditionsExpected Yield (%)
1EsterificationMeOH, cat. H₂SO₄, rt, 12-16 h>90
2Oxidative LactonizationNBS, AIBN, CCl₄, reflux60-80
3Butenolide Formation1. LDA, PhSeBr, THF, -78 °C to rt; 2. H₂O₂, DCM70-85

Signaling Pathway and Logical Relationships

The following diagram illustrates the key transformations and the progression of intermediates in the proposed synthesis.

synthesis_pathway start This compound ester Methyl 2-(Tetrahydrofuran-2-yl)acetate start->ester Esterification lactone γ-Lactone Intermediate ester->lactone Oxidative Lactonization butenolide γ-Butenolide Core lactone->butenolide Selenation- Oxidation

Caption: Synthetic pathway from this compound to a γ-butenolide core.

Disclaimer: The protocols and data presented are based on established chemical principles and analogous reactions found in the scientific literature. They represent a hypothetical, yet feasible, synthetic route. Actual experimental results may vary and would require optimization. Researchers should consult relevant literature and adhere to all laboratory safety protocols.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydrofurans (THFs) utilizing palladium-catalyzed methodologies. The tetrahydrofuran motif is a crucial structural component in numerous biologically active natural products and pharmaceuticals, making efficient and stereoselective synthetic methods highly valuable in drug discovery and development.[1][2] The protocols described herein focus on the palladium-catalyzed coupling of γ-hydroxy alkenes with aryl and vinyl bromides, a versatile strategy for constructing the THF ring with concurrent formation of new carbon-carbon and carbon-oxygen bonds.[1][3][4][5]

Overview of the Methodology

The palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl or vinyl bromides is a powerful method that allows for the creation of up to two new stereocenters in a single step.[1][4] This transformation generally proceeds with good to excellent diastereoselectivity, affording predominantly trans-substituted products.[1][3] The reaction is tolerant of a variety of functional groups, including nitriles, acetals, esters, and silyl ethers, making it applicable to complex molecule synthesis.[1]

The general transformation can be summarized as follows:

  • Reactants : A γ-hydroxy alkene and an aryl or vinyl bromide.

  • Catalyst System : A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand. The choice of ligand is critical for reaction efficiency and stereoselectivity.

  • Base : A strong base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the alcohol and form the palladium alkoxide intermediate.[1]

  • Products : Substituted tetrahydrofurans, often with high diastereoselectivity.[1][3]

Key Applications

  • Natural Product Synthesis : The tetrahydrofuran core is present in a wide array of natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal agents like the annonaceous acetogenins.[1]

  • Medicinal Chemistry : Access to a diverse library of substituted tetrahydrofurans is highly beneficial for structure-activity relationship (SAR) studies in drug development.

  • Complex Molecule Synthesis : This methodology provides a reliable route to key heterocyclic intermediates in the synthesis of complex molecular architectures.

Data Presentation: Reaction Scope and Stereoselectivity

The following tables summarize the quantitative data from key studies on the palladium-catalyzed synthesis of substituted tetrahydrofurans, highlighting the scope of the reaction with respect to the γ-hydroxy alkene and the aryl/vinyl bromide, as well as the observed yields and diastereoselectivities.

Table 1: Synthesis of 2,5-Disubstituted Tetrahydrofurans

Entryγ-Hydroxy AlkeneAryl BromideProductYield (%)Diastereomeric Ratio (dr)
14-Penten-1-ol2-Bromonaphthalene2-(Naphthalen-2-ylmethyl)tetrahydrofuran76N/A
2(E)-Hex-4-en-1-ol4-Bromo-tert-butylbenzene2-(4-(tert-Butyl)benzyl)-5-methyltetrahydrofuran77>20:1
31-Phenylpent-4-en-1-ol4-Bromotoluene2-(4-Methylbenzyl)-5-phenyltetrahydrofuran81>20:1
41-(4-Methoxyphenyl)pent-4-en-1-ol4-Bromoanisole2-(4-Methoxybenzyl)-5-(4-methoxyphenyl)tetrahydrofuran85>20:1

Data sourced from Wolfe, J. P., & Rossi, M. A. (2004). J. Am. Chem. Soc., 126(6), 1620–1621.[4]

Table 2: Synthesis of 2,3-Disubstituted and Spirocyclic Tetrahydrofurans

Entryγ-Hydroxy AlkeneAryl BromideProductYield (%)Diastereomeric Ratio (dr)
11-Phenylhex-5-en-2-ol4-Bromo-tert-butylbenzene2-(4-(tert-Butyl)benzyl)-3-phenyltetrahydrofuran77>20:1
22-Methyl-1-phenylpent-4-en-1-ol4-Bromoanisole2-(4-Methoxybenzyl)-3-methyl-3-phenyltetrahydrofuran6810:1
31-(1-Vinylcyclohexyl)methanol2-Bromonaphthalene1-Oxa-2-(naphthalen-2-ylmethyl)spiro[4.5]decane75N/A
42-Allyl-2-methyl-1-phenylpropan-1-ol4-Bromotoluene2-(4-Methylbenzyl)-4,4-dimethyl-2-phenyltetrahydrofuran71N/A

Data sourced from Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). J. Org. Chem., 70(8), 3099–3107.[3]

Table 3: Enantioselective Synthesis of 2-(Arylmethyl)tetrahydrofurans

Entryγ-Hydroxy AlkeneAryl BromideLigandYield (%)Enantiomeric Ratio (er)
1Pent-4-en-1-ol4-BromobenzonitrileChiral Phosphite Ligand8596:4
2Pent-4-en-1-ol4-Bromo-tert-butylbenzeneChiral Phosphite Ligand9095:5
32-Methylpent-4-en-1-ol4-BromotolueneChiral Phosphite Ligand7894:6

Data represents the development of a new TADDOL/2-arylcyclohexanol-derived chiral phosphite ligand for enantioselective synthesis.[6]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans

This protocol is a representative example for the synthesis of 2,5-disubstituted tetrahydrofurans.[1][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or Bis(2-diphenylphosphinophenyl)ether (DPEphos))

  • Sodium tert-butoxide (NaOtBu)

  • γ-Hydroxy alkene

  • Aryl or vinyl bromide

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium precursor (e.g., 1-2 mol % Pd) and the phosphine ligand (e.g., 2-4 mol %) to a dry Schlenk flask.

  • Add anhydrous solvent (e.g., toluene, 0.2 M) to the flask and stir the mixture at room temperature for 10-15 minutes.

  • Add the γ-hydroxy alkene (1.0 equiv), the aryl or vinyl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Protocol 2: Enantioselective Palladium-Catalyzed Alkene Carboalkoxylation

This protocol is adapted for the enantioselective synthesis of 2-(arylmethyl)tetrahydrofuran derivatives.[6]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Chiral phosphite ligand (e.g., TADDOL/2-arylcyclohexanol-derived)

  • Sodium tert-butoxide (NaOtBu)

  • γ-Hydroxy alkene

  • Aryl bromide

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Follow the general setup as described in Protocol 1, using the specific chiral phosphite ligand in place of an achiral ligand.

  • The catalyst loading and ligand-to-metal ratio may need to be optimized for specific substrates to achieve high enantioselectivity.

  • Reaction temperatures are often crucial and should be carefully controlled.

  • Workup and purification are similar to Protocol 1.

  • The enantiomeric ratio of the product should be determined by chiral HPLC or GC analysis.

Mechanistic Overview and Visualization

The reaction is proposed to proceed through a catalytic cycle involving a palladium(0)/palladium(II) manifold. The key steps include:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl bromide to form a Pd(II)-aryl intermediate.

  • Alkoxide Formation : The γ-hydroxy alkene is deprotonated by the base, and the resulting alkoxide coordinates to the Pd(II) center, displacing the halide and forming a Pd(Ar)(OR) intermediate.

  • Intramolecular Olefin Insertion (Carboalkoxylation) : The tethered alkene of the alkoxide ligand inserts into the Pd-O or Pd-C bond. Evidence suggests an unusual intramolecular insertion into the Pd(Ar)(OR) intermediate is a key step.[2][4] This cyclization step forms the tetrahydrofuran ring and a new Pd-C bond.

  • Reductive Elimination : The resulting palladium alkyl intermediate undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Below are Graphviz diagrams illustrating the proposed catalytic cycle and a general experimental workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Alkoxide Exchange (R-OH, Base) Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Ar-Pd(II)(OR)L_n->Cyclized Pd(II) Intermediate Intramolecular Olefin Insertion Cyclized Pd(II) Intermediate->Pd(0)L_n Reductive Elimination Product Product Cyclized Pd(II) Intermediate->Product Forms Product

Caption: Proposed catalytic cycle for the synthesis of tetrahydrofurans.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Flask Charge Schlenk flask with Pd catalyst and ligand Add_Solvent Add anhydrous solvent Charge_Flask->Add_Solvent Add_Reagents Add γ-hydroxy alkene, aryl bromide, and base Add_Solvent->Add_Reagents Heat_Reaction Heat reaction mixture Add_Reagents->Heat_Reaction Monitor_Progress Monitor by TLC/GC-MS Heat_Reaction->Monitor_Progress Quench Quench with aq. NH4Cl Monitor_Progress->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Final_Product Substituted Tetrahydrofuran Purify->Final_Product

Caption: General experimental workflow for tetrahydrofuran synthesis.

References

Troubleshooting & Optimization

Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than reported in the literature. What are the primary factors to investigate?

A1: Low yields can stem from several factors throughout the experimental process. Systematically investigate the following:

  • Reagent Quality: Ensure starting materials, especially the precursor for the tetrahydrofuran ring, are pure and dry. Moisture can interfere with many synthetic routes, particularly those involving organometallic reagents or strong bases.

  • Reaction Atmosphere: Many synthetic pathways, such as those involving dianions or hydrogenation catalysts, are sensitive to oxygen. Ensure the reaction is conducted under a completely inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Temperature Control: Overheating can lead to the formation of degradation products or undesired side reactions. Conversely, a temperature that is too low can result in an incomplete reaction. Precisely maintain the recommended temperature for each step.

  • Catalyst Activity: If using a catalytic hydrogenation route (e.g., Pd/C), ensure the catalyst is not expired or poisoned.[1] Use a fresh batch or increase catalyst loading as a test.

  • Inefficient Work-up: The product may be lost during the extraction or purification phases. Check the pH during aqueous work-up to ensure the carboxylic acid is in the correct form (carboxylate for aqueous extraction, free acid for organic extraction) to minimize its solubility in the undesired layer.

Q2: I am observing persistent impurities in my final product. What are the likely side-products and how can I minimize them?

A2: The nature of impurities depends on the synthetic route.

  • Unreacted Starting Material: If the reaction is incomplete, you will see starting materials in your product. Consider increasing the reaction time or temperature, or using a more active catalyst.

  • Over-reduction/Oxidation Products: In hydrogenation routes, the carboxylic acid group can sometimes be reduced. In oxidation routes, the THF ring can be opened to form γ-butyrolactone derivatives.[2] Careful selection of catalysts and reaction conditions is crucial.

  • Solvent Adducts: Solvents like Tetrahydrofuran (THF) can sometimes participate in side reactions. According to ICH guidelines, THF is a Class 2 solvent and its presence should be limited in final pharmaceutical products.[3][4]

  • Isomers: Depending on the synthetic method, diastereomers may form.[5] Purification by column chromatography or crystallization may be necessary to isolate the desired isomer.

Q3: The purification of the final product is proving difficult, especially removing residual water and solvents. What are the best practices?

A3: this compound is a polar molecule, which can make purification challenging.

  • Azeotropic Distillation: For removing water, forming an azeotrope with a solvent like toluene can be effective. The water-toluene azeotrope is distilled off, leaving the drier product.

  • Extractive Distillation: To separate the product from a water azeotrope formed during synthesis, extractive distillation using a high-boiling point solvent like ethylene glycol can be employed to recover high-purity product.[6]

  • Column Chromatography: Use silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to prevent streaking).

  • Ion Exchange Chromatography: For removing inorganic salts and other ionic impurities, a mixed-bed ion exchange resin can be highly effective.[7]

Process Optimization: Data & Comparisons

Optimizing reaction parameters is critical for maximizing yield and purity. The following tables summarize data from various synthetic strategies.

Table 1: Comparison of Catalysts for Hydrogenation of Furan-based Precursors

CatalystTemperature (°C)Pressure (bar)Typical Yield (%)Notes
5% Pd/C20 - 251 - 580 - 90%Standard, cost-effective choice. Reaction times can be long (24-48h).[1]
5% Rh/C255>95%Higher activity, may lead to faster reactions or require milder conditions.
Raney Ni50 - 10050 - 10075 - 85%Requires higher temperatures and pressures; potential for nickel leaching.

Table 2: Effect of Solvent on Cyclization Reactions

SolventBaseTemperature (°C)Typical Yield (%)Notes
Tetrahydrofuran (THF)DBU20~85%Common solvent for cyclization of dianions.[1]
2-Methyl-THF (2-MeTHF)DBU20~85-90%A greener alternative to THF with lower water solubility, simplifying work-up.[8]
Dichloromethane (DCM)p-TsOH0 - 2570 - 80%Often used for acid-catalyzed cyclizations.[5]

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of the chemical processes and logical steps involved in the synthesis and troubleshooting.

Synthesis_Pathway cluster_start Route: Catalytic Hydrogenation cluster_reaction Reaction Conditions cluster_end Final Product furan 2-Furylacetic acid (Precursor) reagents H2 Gas (1-5 bar) Catalyst (e.g., 5% Pd/C) Solvent (e.g., MeOH, EtOH) furan->reagents Hydrogenation product This compound reagents->product 48h, 20°C

Caption: Catalytic hydrogenation of a furan precursor to the target product.

Troubleshooting_Workflow start Problem Encountered: Low Yield or High Impurity check_reagents 1. Verify Reagent Purity & Integrity (NMR, Titration, Freshness) start->check_reagents Start Here check_conditions 2. Review Reaction Conditions (Temp, Atmosphere, Time) start->check_conditions check_workup 3. Analyze Purification & Work-up (pH, Extraction Solvent, Column) start->check_workup solution_reagents Solution: Re-purify starting materials or use a new, verified batch. check_reagents->solution_reagents solution_conditions Solution: Optimize parameters systematically. (e.g., screen catalysts, adjust temp) check_conditions->solution_conditions solution_workup Solution: Adjust pH for extraction. Employ alternative purification (e.g., distillation). check_workup->solution_workup

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common synthesis and purification procedures.

Protocol 1: Synthesis via Catalytic Hydrogenation of Ethyl 2-Furylacetate

This protocol details the reduction and subsequent hydrolysis of an ester precursor.

Materials:

  • Ethyl 2-furylacetate

  • Palladium on Carbon (5% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Celite

Procedure:

  • Hydrogenation:

    • In a hydrogenation vessel, dissolve ethyl 2-furylacetate (1 equivalent) in anhydrous ethanol.

    • Carefully add 5% Pd/C (0.3-0.5% by weight of the ester).

    • Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (target 4-5 bar) and stir the mixture vigorously at room temperature (20-25°C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 24-48 hours.[1]

  • Filtration and Concentration:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield crude ethyl 2-(tetrahydrofuran-2-yl)acetate.

  • Saponification:

    • Dissolve the crude ester in ethanol and add an aqueous solution of NaOH (1.5 equivalents).

    • Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation:

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Protocol 2: Purification by Column Chromatography

This protocol is for removing closely related impurities from the final product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (glacial)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a hexanes/ethyl acetate mixture (e.g., 9:1).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid). The small amount of acetic acid helps to ensure the product elutes as a sharp band.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. It may be necessary to perform a co-evaporation with a solvent like toluene to remove residual acetic acid from the mobile phase.

    • Dry the final product under high vacuum to remove any remaining solvent.

References

Technical Support Center: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a furan-containing impurity. What went wrong during my hydrogenation reaction?

A: This is a classic case of incomplete reaction. The furan ring of the starting material, such as 2-(Furan-2-yl)acetic acid, is aromatic and requires specific catalytic conditions to be fully saturated to the tetrahydrofuran ring.

  • Possible Causes:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Rhodium on carbon) may have lost its activity due to impurities in the starting material or solvent, or from improper storage and handling.

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction to completion.

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run long enough or at a high enough temperature for full conversion.

    • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate.

Q2: I am observing a significant amount of a lower molecular weight, linear acid in my product mixture. What is it and how can I prevent it?

A: The likely culprit is a ring-opened byproduct, formed via a side reaction called hydrogenolysis. During catalytic hydrogenation, aggressive conditions can cleave the C-O bonds within the tetrahydrofuran ring, leading to the formation of hexanoic acid or related C6 aliphatic compounds.

  • Prevention Strategies:

    • Use a milder catalyst. Palladium (Pd) or Rhodium (Rh) are often preferred over more aggressive catalysts like Ruthenium (Ru) for this transformation.

    • Optimize the reaction temperature and pressure. Lowering the temperature can often reduce the rate of hydrogenolysis relative to hydrogenation.

    • Protect the carboxylic acid group as an ester. The presence of a free acid can sometimes promote ring-opening on certain catalyst surfaces.

Q3: During the hydrolysis of 2-(Tetrahydrofuran-2-yl)acetonitrile, I've isolated a neutral, water-soluble compound instead of my acid. What could it be?

A: You have likely isolated the intermediate amide, 2-(Tetrahydrofuran-2-yl)acetamide. The hydrolysis of a nitrile to a carboxylic acid proceeds in two steps: first to the amide, and then the amide is hydrolyzed to the carboxylic acid. If the reaction conditions (e.g., concentration of acid/base, temperature, time) are too mild, the reaction can stall at the amide stage.[1]

  • Solution: To push the reaction to completion, you will need to employ more forceful conditions. This can include increasing the concentration of the acid or base, raising the reaction temperature, and extending the reaction time.

Q4: After oxidizing 2-(Tetrahydrofuran-2-yl)ethanol, my yield is low and I see byproducts. What are the likely side reactions?

A: While oxidizing the primary alcohol to a carboxylic acid, the tetrahydrofuran ring itself can be susceptible to oxidation, especially at the carbon atom adjacent to the ether oxygen (C2 or C5).

  • Common Byproducts:

    • Lactone Formation: Oxidation of the THF ring can lead to the formation of γ-butyrolactone derivatives.[2] The reaction may proceed through an unstable 2-hydroxytetrahydrofuran intermediate.[2][3]

    • Incomplete Oxidation: Some starting material, 2-(Tetrahydrofuran-2-yl)ethanol, may remain if the oxidant is not potent enough or is used in insufficient quantities.

  • Mitigation:

    • Choose an oxidant that is selective for primary alcohols over ethers.

    • Carefully control the reaction temperature, as higher temperatures can promote side reactions.

    • Use the stoichiometric amount of oxidant to avoid over-oxidation.

Troubleshooting Guides

Guide 1: Side Reactions in the Catalytic Hydrogenation of 2-(Furan-2-yl)acetic Acid
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrogenation 1. Catalyst deactivation.2. Insufficient H₂ pressure or reaction time.3. Poor catalyst/substrate mixing.1. Use fresh, high-quality catalyst.2. Increase H₂ pressure (within safety limits) and/or extend reaction time. Monitor by TLC/GC-MS.3. Ensure vigorous and efficient stirring.
Ring-Opening (Hydrogenolysis) 1. Catalyst is too aggressive (e.g., Ru).2. High reaction temperature.3. Acidic reaction conditions.1. Switch to a milder catalyst (e.g., Pd/C, Rh/C).2. Perform the reaction at a lower temperature (e.g., room temperature to 50°C).3. Consider converting the carboxylic acid to an ester prior to hydrogenation.
Over-reduction of Carboxylic Acid 1. Use of specific catalysts (e.g., Ru, Rh) under harsh conditions.2. High H₂ pressure and temperature.1. Use a catalyst less prone to acid reduction, like Pd/C.2. Reduce temperature and pressure.3. Protect the acid as an ester, which is less susceptible to reduction under these conditions.
Guide 2: Issues in the Hydrolysis of 2-(Tetrahydrofuran-2-yl)acetonitrile
Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls at Amide Intermediate 1. Hydrolysis conditions (acid/base concentration, temperature) are too mild.2. Insufficient reaction time.1. Increase the concentration of the acid (e.g., 6M HCl) or base (e.g., 6M NaOH).2. Increase the reaction temperature (reflux).3. Prolong the reaction time and monitor for the disappearance of the amide.
Low Yield/Decomposition 1. Conditions are too harsh, leading to ring-opening or other degradation pathways.2. Product isolation issues.1. Use moderately strong acid/base conditions and avoid excessively high temperatures.2. Ensure proper pH adjustment during workup to fully protonate the carboxylate for extraction.

Key Experimental Protocol: Hydrogenation of 2-(Furan-2-yl)acetic acid

This protocol provides a general method for the catalytic hydrogenation of 2-(Furan-2-yl)acetic acid. Researchers should optimize conditions based on their specific equipment and safety protocols.

  • Preparation:

    • A high-pressure reactor (e.g., Parr hydrogenator) is charged with 2-(Furan-2-yl)acetic acid (1.0 eq) and a suitable solvent (e.g., methanol, ethyl acetate, or acetic acid). The concentration is typically between 0.1 M and 0.5 M.

    • The catalyst, 5% Rhodium on alumina or 10% Palladium on carbon (5-10 mol%), is carefully added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction:

    • The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-500 psi).

    • The reaction mixture is stirred vigorously at the target temperature (e.g., 25-80°C).

  • Monitoring and Workup:

    • The reaction is monitored by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC-MS, or NMR to confirm the disappearance of the starting material.

    • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.

    • The system is purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the reaction solvent.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visual Diagrams

G cluster_start Precursors furan 2-(Furan-2-yl)acetic acid product This compound furan->product Catalytic Hydrogenation (e.g., H₂, Pd/C) nitrile 2-(Tetrahydrofuran-2-yl)acetonitrile nitrile->product Hydrolysis (e.g., H₃O⁺ or OH⁻) alcohol 2-(Tetrahydrofuran-2-yl)ethanol alcohol->product Oxidation (e.g., TEMPO, Jones)

Caption: Key synthetic pathways to this compound.

G start 2-(Furan-2-yl)acetic acid process Catalytic Hydrogenation (H₂, Catalyst, Heat, Pressure) start->process product Desired Product: This compound process->product Desired Pathway side1 Side Product: Incomplete Hydrogenation (Furan Starting Material) process->side1 Mild Conditions/ Inactive Catalyst side2 Side Product: Hydrogenolysis (e.g., Hexanoic Acid) process->side2 Harsh Conditions/ Aggressive Catalyst side3 Side Product: Over-reduction (2-(THF-2-yl)ethanol) process->side3 Harsh Conditions

Caption: Potential side reactions during the hydrogenation pathway.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Separation of 2-(Tetrahydrofuran-2-yl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of 2-(Tetrahydrofuran-2-yl)acetic acid enantiomers. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of this racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the enantiomers of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]

  • Enzymatic Kinetic Resolution: This technique employs an enzyme, typically a lipase, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

  • Derivatization with a Chiral Auxiliary: The racemic acid can be converted into a mixture of diastereomers by reaction with a chiral auxiliary, such as L-(-)-menthol.[3][4][5] These diastereomers can then be separated by standard chromatography and the auxiliary group can be subsequently removed.

Q2: How do I choose the best separation method for my needs?

A2: The choice of method depends on several factors:

  • Scale of separation: For small-scale analytical purposes, chiral HPLC is often the most straightforward method. For larger, preparative scale separations, diastereomeric salt formation or enzymatic resolution may be more cost-effective.

  • Available equipment: Chiral HPLC requires specialized columns and an HPLC system. Enzymatic and diastereomeric salt resolutions require more standard laboratory equipment.

  • Purity requirements: All methods can potentially achieve high enantiomeric purity, but optimization is often required.

  • Downstream applications: The choice of method may be influenced by the compatibility of residual reagents or solvents with your subsequent experimental steps.

Q3: Where can I find a starting point for developing a chiral HPLC method?

A3: For acidic compounds like this compound, polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD) are a good starting point. A common mobile phase for normal phase chromatography would be a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[6]

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).2. Vary the alcohol modifier (e.g., switch from 2-propanol to ethanol).3. Adjust the concentration of the acidic or basic modifier.
Peak tailing 1. Secondary interactions with the silica support.2. Incompatible sample solvent.3. Column contamination.1. Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase.2. Dissolve the sample in the mobile phase whenever possible.[7]3. Implement a column regeneration procedure as recommended by the manufacturer.[8]
Peak splitting or shoulders 1. Co-eluting impurity.2. Column void or contamination at the inlet frit.3. Mobile phase pH is too close to the pKa of the analyte.1. Inject a smaller volume to see if the peaks resolve into two distinct peaks.[9]2. Reverse-flush the column or replace the inlet frit.[10]3. Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.[7]
Loss of column performance over time 1. Accumulation of contaminants on the column.2. Degradation of the chiral stationary phase.1. Use a guard column to protect the analytical column.2. For immobilized polysaccharide-based columns, a regeneration procedure with solvents like dichloromethane (DCM) or ethyl acetate can be attempted.[8]

Experimental Workflow for Chiral HPLC Troubleshooting

Caption: A flowchart for troubleshooting chiral HPLC separation.

Diastereomeric Salt Resolution
Problem Possible Cause(s) Suggested Solution(s)
Salts do not crystallize (oily precipitate or remains in solution) 1. The diastereomeric salts are too soluble in the chosen solvent.2. Impurities are inhibiting crystallization.1. Screen a variety of solvents with different polarities.2. Try using an anti-solvent to induce precipitation.3. Ensure the starting racemic acid and chiral base are of high purity.
Low diastereomeric excess (d.e.) of the crystallized salt 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.2. Crystallization occurred too quickly, trapping the more soluble diastereomer.3. The system reached thermodynamic equilibrium, leading to a less pure product.1. Perform a thorough solvent screening to maximize the solubility difference.[11]2. Control the cooling rate during crystallization; slower cooling is often better.3. For kinetically controlled resolutions, filter the crystals shortly after they form.[12]
Low yield of the desired diastereomeric salt 1. The desired salt has significant solubility in the mother liquor.2. An incorrect stoichiometric ratio of the chiral base was used.1. Cool the crystallization mixture to a lower temperature before filtration.2. Optimize the amount of chiral base used; sometimes a slight excess or deficit can be beneficial.
Difficulty recovering the enantiomer from the salt 1. Incomplete protonation/deprotonation during the acid/base workup.2. Emulsion formation during extraction.1. Ensure the pH is sufficiently acidic or basic to break the salt.2. Use a different extraction solvent or add brine to help break emulsions.

Logical Flow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution cluster_start Preparation cluster_crystallization Crystallization cluster_analysis Analysis cluster_outcome Outcome & Recovery Start Racemic Acid + Chiral Base Solvent_Screen Solvent Screening Start->Solvent_Screen Crystallize Crystallization Solvent_Screen->Crystallize Filter Filtration Crystallize->Filter Analyze_DE Analyze Diastereomeric Excess (d.e.) Filter->Analyze_DE High_DE High d.e.? Analyze_DE->High_DE Recrystallize Recrystallize to Improve Purity High_DE->Recrystallize No, but promising Liberate Liberate Enantiomer (Acid/Base Workup) High_DE->Liberate Yes Optimize Optimize Conditions (Solvent, Temperature, Time) High_DE->Optimize No Recrystallize->Analyze_DE Optimize->Crystallize

Caption: Decision-making process for diastereomeric salt resolution.

Enzymatic Kinetic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity 1. The enzyme is not active under the chosen reaction conditions (pH, temperature, solvent).2. The substrate is not a good fit for the enzyme's active site.1. Optimize reaction parameters. For lipases, an organic solvent is often used.2. Screen a variety of commercially available lipases or esterases.
Low enantioselectivity (low E-value) 1. The enzyme does not effectively discriminate between the two enantiomers.2. Reaction conditions are suboptimal for selectivity.1. Screen different enzymes.[13]2. Optimize the temperature; lower temperatures can sometimes increase enantioselectivity.3. Consider a different acyl donor (for esterification) or reaction medium.
Reaction stops before 50% conversion 1. Enzyme inhibition by the product.2. Enzyme denaturation over time.1. If possible, remove the product as it is formed.2. Add fresh enzyme or use an immobilized enzyme for better stability.
Difficulty separating the product from the unreacted enantiomer 1. Similar physical properties of the product and remaining substrate.1. If the product is an ester, it can often be separated from the unreacted acid by extraction or chromatography.2. If the product is the acid (from ester hydrolysis), extraction with a basic solution can separate it from the unreacted ester.

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Kinetic_Resolution cluster_setup Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_outcome Outcome Start Racemic Acid/Ester Enzyme_Screen Screen Enzymes (Lipases, Esterases) Start->Enzyme_Screen Condition_Opt Optimize Conditions (pH, Temp, Solvent) Enzyme_Screen->Condition_Opt Reaction Run Enzymatic Reaction Condition_Opt->Reaction Monitor Monitor Conversion (e.g., by GC/HPLC) Reaction->Monitor Conversion_Check ~50% Conversion? Monitor->Conversion_Check Conversion_Check->Reaction No Quench Quench Reaction Conversion_Check->Quench Yes Separate Separate Product and Unreacted Substrate Quench->Separate Analyze_EE Analyze Enantiomeric Excess (e.e.) Separate->Analyze_EE High_EE High e.e.? Analyze_EE->High_EE Pure_Enantiomer Isolated Enantiomer High_EE->Pure_Enantiomer Yes Reoptimize Re-optimize Conditions or Change Enzyme High_EE->Reoptimize No Reoptimize->Enzyme_Screen

Caption: A procedural flowchart for enzymatic kinetic resolution.

Experimental Protocols

General Protocol for Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

    • In a separate container, dissolve 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, (1R,2S)-(-)-ephedrine) in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to stand at room temperature or slowly cool to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • If no crystals form, try adding a non-polar anti-solvent (e.g., hexane) dropwise until turbidity is observed, then allow it to stand.

  • Isolation:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Suspend the crystallized diastereomeric salt in water and add an acid (e.g., 1M HCl) until the pH is acidic.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acid by chiral HPLC or by measuring the specific optical rotation.

General Protocol for Enzymatic Kinetic Resolution (Esterification)
  • Reaction Setup:

    • In a suitable organic solvent (e.g., hexane, toluene, or tetrahydrofuran), dissolve racemic this compound.

    • Add an alcohol (e.g., n-butanol) and a lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)). Immobilized enzymes are often preferred for ease of removal.

    • The reaction is typically run at room temperature to 40°C with stirring.

  • Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

  • Workup:

    • Remove the enzyme by filtration.

    • Separate the resulting ester from the unreacted carboxylic acid. This can typically be achieved by extracting the reaction mixture with an aqueous basic solution (e.g., 1M sodium bicarbonate). The unreacted acid will move to the aqueous phase, while the ester remains in the organic phase.

    • Acidify the aqueous phase and extract with an organic solvent to recover the unreacted, enantiomerically enriched acid.

    • Wash, dry, and concentrate the organic phases to isolate the respective compounds.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted acid and the ester product using chiral HPLC.

References

Catalyst selection for improving the efficiency of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid, also known as tetrahydrofuroic acid (THFA). The primary focus is on improving reaction efficiency through optimal catalyst selection for the hydrogenation of 2-furoic acid (FCA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the catalytic hydrogenation of 2-furoic acid, which involves the reduction of the furan ring.[1][2] This process requires a suitable catalyst and specific reaction conditions to achieve high yield and selectivity.

Q2: Which catalysts are most effective for the hydrogenation of 2-furoic acid to this compound?

Several catalysts have demonstrated effectiveness. Noble metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh), are often preferred for their high activity and selectivity towards the desired product.[1] Ruthenium (Ru) based catalysts also show good performance in hydrogenating the furan ring.[3] Bimetallic catalysts, such as palladium-nickel on an alumina support, have also been successfully employed.[1]

Q3: What is the primary side product I should be aware of during the synthesis?

The main side product is 5-hydroxyvaleric acid (5-HVA), which results from the ring-opening of the furan moiety.[2][3] The formation of 5-HVA is a competing reaction pathway, and its prevalence is highly dependent on the choice of catalyst and reaction conditions.

Q4: How can I control the selectivity of the reaction to favor the formation of this compound over 5-hydroxyvaleric acid?

Catalyst selection is crucial for controlling selectivity. Palladium (Pd), ruthenium (Ru), and rhodium (Rh) catalysts primarily facilitate the hydrogenation of the furan ring to yield this compound.[1] In contrast, platinum (Pt) catalysts tend to favor the formation of 5-hydroxyvaleric acid and its derivatives.[1][3][4] The choice of solvent can also influence selectivity, with low molecular weight alcohols sometimes promoting the formation of 5-hydroxyvalerate esters when using Pt catalysts.[1]

Q5: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out under a hydrogen atmosphere. Temperatures can range from room temperature to 100°C, and hydrogen pressures can vary from atmospheric pressure (using a hydrogen balloon) to 40 bar.[3][5] Water is a commonly used solvent, promoting a green chemistry approach.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 2-Furoic Acid 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen: Inadequate hydrogen pressure or supply. 3. Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst.1. Catalyst Regeneration/Replacement: Regenerate the catalyst according to established protocols or use a fresh batch. Ensure the starting material is free of impurities that could act as catalyst poisons. 2. Increase Hydrogen Pressure: Ensure a continuous and sufficient supply of hydrogen. Increase the pressure within the recommended range for the specific catalyst. 3. Optimize Temperature: Gradually increase the reaction temperature in increments, monitoring the conversion and selectivity.
Low Selectivity (High formation of 5-hydroxyvaleric acid) 1. Inappropriate Catalyst: Use of a platinum (Pt) catalyst, which favors ring-opening. 2. Reaction Conditions: Certain conditions may favor the formation of the side product.1. Catalyst Selection: Switch to a palladium (Pd), ruthenium (Ru), or rhodium (Rh) based catalyst, which are known to be more selective for furan ring hydrogenation.[1] 2. Condition Optimization: If using a Pt-based catalyst is unavoidable, try to lower the reaction temperature and pressure to see if selectivity improves.
Catalyst Deactivation over Multiple Runs 1. Sintering: High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area. 2. Coking/Fouling: Deposition of organic residues or byproducts on the catalyst surface. For instance, when using NaBH₄ as a hydrogen source, NaBO₂ can deposit on the catalyst.[2]1. Moderate Reaction Conditions: Operate at the lowest effective temperature to minimize sintering. 2. Catalyst Regeneration: Implement a regeneration protocol. This may involve washing the catalyst to remove deposited byproducts (e.g., washing with water to remove NaBO₂).[2] For coke removal, a calcination step in air followed by reduction may be necessary, though specific conditions depend on the catalyst and support.
Difficulty in Product Separation 1. Incomplete Reaction: A mixture of starting material, product, and byproduct can complicate purification. 2. Similar Polarities: The product and byproduct may have similar polarities, making chromatographic separation challenging.1. Optimize for Full Conversion: Adjust reaction time, temperature, or catalyst loading to drive the reaction to completion. 2. Derivative Formation: Consider converting the carboxylic acids to their corresponding esters, which may have different volatilities or polarities, facilitating separation by distillation or chromatography.

Data Presentation

Table 1: Comparison of Catalyst Performance in the Hydrogenation of 2-Furoic Acid

CatalystSupportSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity to this compound (%)Selectivity to 5-hydroxyvaleric acid (%)Reference
PdCoOₓWater301 (balloon)>99~95-[5]
PtZSM-5WaterAmbientIn situ from NaBH₄~100~50~50[2]
RuAl₂O₃Methanol10040HighMajor ProductMinor Product[1]
RhAl₂O₃Methanol10040HighMajor ProductMinor Product[1]
PdAl₂O₃Methanol10040HighMajor ProductMinor Product[1]
PtAl₂O₃Methanol10040HighMinor ProductMajor Product[1]

Note: This table presents a summary of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2-Furoic Acid

This protocol provides a general guideline. Specific parameters should be optimized based on the chosen catalyst and available equipment.

  • Catalyst Preparation (if applicable):

    • If preparing the catalyst in-house, follow a standard impregnation or deposition-precipitation method. For example, to prepare a 5% Pd/C catalyst, an aqueous solution of a palladium salt (e.g., PdCl₂) is added to activated carbon, followed by reduction with a suitable reducing agent (e.g., NaBH₄ or H₂).

  • Reaction Setup:

    • Place a magnetic stir bar and the catalyst (e.g., 5 mol% of the metal relative to the substrate) into a high-pressure autoclave or a round-bottom flask equipped with a hydrogen balloon inlet.

    • Add the 2-furoic acid and the solvent (e.g., water or methanol).

    • Seal the reactor.

  • Hydrogenation:

    • If using an autoclave, purge the reactor several times with nitrogen and then with hydrogen to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar).

    • If using a hydrogen balloon, evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times.

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 30-100°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[6][7]

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with the solvent and stored for potential reuse or regeneration.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by techniques such as recrystallization or column chromatography.

Visualizations

Reaction_Pathway FCA 2-Furoic Acid Intermediate Partially Hydrogenated Intermediate FCA->Intermediate + H₂ (Catalyst) THFA This compound (Desired Product) HVA 5-Hydroxyvaleric Acid (Side Product) Intermediate->THFA + H₂ (Ring Hydrogenation) Intermediate->HVA + H₂O, + H₂ (Ring Opening)

Caption: Reaction pathway for the hydrogenation of 2-furoic acid.

Troubleshooting_Logic Start Low Yield or Selectivity Issue Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to THFA Low? Check_Conversion->Check_Selectivity No Catalyst_Activity Check Catalyst Activity (Poisoning/Deactivation) Check_Conversion->Catalyst_Activity Yes Reaction_Conditions Optimize Conditions (Temp, Pressure, Time) Check_Conversion->Reaction_Conditions Yes Catalyst_Choice Review Catalyst Choice (e.g., avoid Pt) Check_Selectivity->Catalyst_Choice Yes Solvent_Effect Consider Solvent Effects Check_Selectivity->Solvent_Effect Yes Solution1 Regenerate/Replace Catalyst Catalyst_Activity->Solution1 Solution2 Increase Temp/Pressure Reaction_Conditions->Solution2 Solution3 Switch to Pd, Ru, or Rh Catalyst Catalyst_Choice->Solution3

References

Technical Support Center: Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize thermal decomposition during the synthesis of tetrahydrofuran (THF) derivatives. Thermal instability can lead to reduced yields, formation of impurities, and difficulty in purification. This guide offers practical advice and detailed protocols to help you optimize your synthetic routes and obtain your desired products with high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of THF derivatives, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Thermal Decomposition of Starting Material or Product: The reaction temperature may be too high for the stability of your specific THF derivative. 2. Catalyst-Induced Decomposition: Certain catalysts, particularly strong Lewis or Brønsted acids, can promote ring-opening or other degradation pathways at elevated temperatures.[1][2] 3. Unstable Intermediates: Reaction intermediates may be thermally labile and decompose before converting to the final product.1. Optimize Reaction Temperature: Screen a range of lower temperatures to find the optimal balance between reaction rate and stability. Consider using milder heating methods like an oil bath with precise temperature control. 2. Select a Milder Catalyst: If using an acid catalyst, consider alternatives with lower acidity or use a heterogeneous catalyst that can be easily removed. For metal-catalyzed reactions, screen different metals and ligands to find a more selective system.[1] 3. Isolate or Trap Intermediates: If possible, modify the reaction sequence to isolate sensitive intermediates at lower temperatures before proceeding. Alternatively, use trapping agents to convert the intermediate to a more stable form in situ.
Formation of Unidentified Byproducts 1. Ring-Opening Polymerization: In the presence of strong acids, THF and its derivatives can undergo ring-opening polymerization to form poly(tetramethylene ether) glycol (PTMEG) or related polymers.[3] 2. Elimination Reactions: Depending on the substituents, elimination reactions can occur at high temperatures, leading to the formation of unsaturated compounds. 3. Rearrangement Reactions: Thermally induced rearrangements, such as the Pummerer rearrangement for sulfoxide-containing derivatives, can lead to unexpected products.1. Control Acidity and Temperature: Minimize the concentration of strong acids and maintain the lowest effective reaction temperature to suppress polymerization. 2. Use a Non-Protic Solvent: If the reaction allows, switch to a non-protic solvent to disfavor elimination pathways that involve proton transfer. 3. Employ Milder Reaction Conditions: For reactions prone to rearrangements, explore alternative synthetic routes that proceed under milder conditions, such as photochemical methods where applicable.[4][5]
Difficulty in Product Purification 1. Presence of High-Boiling Impurities: Thermal decomposition can lead to the formation of complex, high-boiling mixtures that are difficult to separate from the desired product. 2. Co-elution of Byproducts: Structural similarity between the desired product and byproducts can make chromatographic separation challenging.1. Optimize Reaction Conditions to Minimize Byproducts: Focus on preventing the formation of impurities in the first place by carefully controlling temperature, reaction time, and catalyst loading. 2. Utilize Alternative Purification Techniques: Consider techniques like distillation under reduced pressure, recrystallization, or preparative HPLC for difficult separations. 3. Derivatization: In some cases, derivatizing the crude product mixture can alter the physical properties of the components, facilitating easier separation.
Reaction Inconsistency or Poor Reproducibility 1. Peroxide Formation in THF Solvent: Tetrahydrofuran can form explosive peroxides upon exposure to air and light, which can initiate unwanted side reactions. 2. Variations in Catalyst Activity: The activity of catalysts can be sensitive to moisture, air, and trace impurities, leading to inconsistent results. 3. Inconsistent Heating: Uneven heating of the reaction mixture can create localized "hot spots" where decomposition is more likely to occur.1. Use Freshly Distilled or Stabilized THF: Always use THF that has been tested for peroxides and appropriately stabilized, for example, with butylated hydroxytoluene (BHT). 2. Standardize Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure consistent activity. 3. Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating mantle or oil bath to maintain a consistent temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of thermal decomposition for tetrahydrofuran derivatives?

A1: The most common thermal decomposition pathway for tetrahydrofuran and its derivatives is ring-opening .[2] This can be initiated by heat, strong acids, or certain metal catalysts.[1][3] For substituted THFs, the stability of the ring and the specific decomposition products can be influenced by the nature of the substituents. For example, 2-methyltetrahydrofuran has been shown to undergo C-C bond fission between the ring and the methyl group at high temperatures.[6]

Q2: How do different substituents on the THF ring affect its thermal stability?

A2: The electronic properties of substituents can influence the stability of the THF ring. Electron-withdrawing groups can potentially make the ring more susceptible to nucleophilic attack and subsequent ring-opening, especially under basic conditions. Conversely, electron-donating groups may stabilize cationic intermediates that could form during acid-catalyzed ring-opening. However, steric hindrance from bulky substituents can also play a significant role in reaction rates and decomposition pathways.

Q3: What are some general strategies to minimize thermal decomposition during synthesis?

A3:

  • Temperature Control: This is the most critical factor. Always aim for the lowest possible temperature that allows for a reasonable reaction rate.

  • Catalyst Selection: Opt for milder and more selective catalysts. For instance, if a strong Lewis acid is causing decomposition, explore weaker Lewis acids or Brønsted acids.[1]

  • Reaction Time: Minimize the reaction time to reduce the exposure of sensitive compounds to heat. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Solvent Choice: The solvent can influence thermal stability.[7] In some cases, a higher-boiling, inert solvent may provide better temperature control than a lower-boiling one.

  • Use of Stabilizers: For reactions where the THF moiety itself is prone to degradation, the use of radical inhibitors or other stabilizers can be beneficial.

Q4: Are there any specific catalysts that are known to cause decomposition of THF derivatives?

A4: Strong Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and titanium tetrachloride (TiCl₄) can readily promote the ring-opening and polymerization of THF and its derivatives, especially at elevated temperatures.[1][2] Similarly, strong Brønsted acids like sulfuric acid (H₂SO₄) and triflic acid (TfOH) can also lead to decomposition.[3] Certain transition metal complexes can also catalyze the oxidation or degradation of the THF ring.[8][9]

Q5: What are the best practices for handling and storing synthesized THF derivatives to prevent decomposition?

A5:

  • Inert Atmosphere: Store sensitive THF derivatives under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Low Temperature: Store compounds at low temperatures (refrigerated or frozen) to minimize thermal degradation over time.

  • Protection from Light: Some compounds may be light-sensitive. Store them in amber vials or protect them from light.

  • Use of Stabilizers: If the compound is known to be unstable, consider adding a small amount of a suitable stabilizer, such as BHT, for long-term storage.

Experimental Protocols

Here are detailed methodologies for key experiments relevant to the synthesis and analysis of tetrahydrofuran derivatives, with a focus on minimizing thermal decomposition.

Protocol 1: General Procedure for Optimizing Reaction Temperature

  • Small-Scale Reactions: Set up a series of small-scale parallel reactions (e.g., in a multi-well reaction block or in separate small flasks).

  • Temperature Gradient: Establish a temperature gradient across the reactions. For example, set reactions at 10°C intervals below the originally problematic temperature (e.g., 80°C, 70°C, 60°C, 50°C).

  • Identical Conditions: Ensure all other reaction parameters (reactant concentrations, catalyst loading, solvent volume, stirring rate) are identical for each reaction.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Analysis: After a set time, quench all reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the formation of byproducts at each temperature.

  • Selection: Choose the lowest temperature that provides an acceptable yield and minimizes byproduct formation within a reasonable timeframe.

Protocol 2: Screening for a Milder Catalyst in an Acid-Catalyzed Cyclization

  • Catalyst Selection: Choose a range of Lewis or Brønsted acids with varying strengths. For example, if AlCl₃ caused decomposition, consider screening ZnCl₂, Sc(OTf)₃, or a solid-supported acid like Amberlyst-15.

  • Stoichiometry: For each catalyst, use the same molar equivalent relative to the limiting reagent.

  • Reaction Setup: Set up parallel reactions under the optimized temperature determined from Protocol 1.

  • Control Reaction: Include a reaction with the original, problematic catalyst and a no-catalyst control for comparison.

  • Monitoring and Analysis: Monitor the reactions and analyze the final mixtures as described in Protocol 1.

  • Evaluation: Compare the product yield, byproduct profile, and reaction rate for each catalyst to identify the most efficient and selective option.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of tetrahydrofuran derivatives and the mitigation of thermal decomposition.

Decomposition_Pathways THF_Derivative Tetrahydrofuran Derivative Heat_Catalyst Heat / Catalyst THF_Derivative->Heat_Catalyst Decomposition Thermal Decomposition Heat_Catalyst->Decomposition Ring_Opening Ring-Opening (Polymerization) Decomposition->Ring_Opening Elimination Elimination (Unsaturated Byproducts) Decomposition->Elimination Rearrangement Rearrangement (Isomeric Impurities) Decomposition->Rearrangement

Caption: Common thermal decomposition pathways for tetrahydrofuran derivatives.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Lower_Temp Lower Temperature & Re-evaluate Check_Temp->Lower_Temp No Check_Catalyst Is Catalyst Too Harsh? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Screen_Catalysts Screen Milder Catalysts Check_Catalyst->Screen_Catalysts Yes Check_Time Is Reaction Time Too Long? Check_Catalyst->Check_Time No Screen_Catalysts->Check_Time Reduce_Time Reduce Reaction Time Check_Time->Reduce_Time Yes Successful_Synthesis Successful Synthesis Check_Time->Successful_Synthesis No Reduce_Time->Successful_Synthesis

Caption: A logical workflow for troubleshooting thermal decomposition issues.

References

Addressing issues of low diastereoselectivity in tetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrahydrofuran Synthesis

Welcome to the technical support center for tetrahydrofuran (THF) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to low diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My THF synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity is a common issue that can often be traced back to one or more key reaction parameters. The most influential factors are the choice of catalyst and ligands, reaction temperature, the solvent system, and the inherent structural properties of your substrate. A systematic approach to troubleshooting involves evaluating each of these components. Conformation control is essential for high diastereoselectivity, especially in open-chain substrates, and can be influenced by steric and electronic interactions.[1]

Below is a general workflow for troubleshooting low diastereoselectivity.

TroubleshootingWorkflow start Low Diastereoselectivity Observed catalyst Evaluate Catalyst & Ligand System - Is the catalyst active? - Is the ligand promoting stereocontrol? start->catalyst temp Optimize Reaction Temperature - Can lower temperatures improve selectivity? catalyst->temp solvent Screen Different Solvents - How does polarity/coordination affect the transition state? temp->solvent substrate Analyze Substrate Effects - Are there directing groups? - Can chelation be leveraged? solvent->substrate result Improved Diastereoselectivity substrate->result ChelationControl cluster_0 Felkin-Ahn Model (Non-Chelating) cluster_1 Chelation-Control Model a1 R-Substrate L M S a2 Nu attack from least hindered face a1->a2 a3 Major Diastereomer A a2->a3 b1 R-Substrate with Chelating Group (X) X M S b2 Metal (M²⁺) chelates with C=O and X b1->b2 b3 Nu attack from new least hindered face b2->b3 b4 Major Diastereomer B (Opposite Selectivity) b3->b4

References

Validation & Comparative

Comparative analysis of catalysts for 2-(Tetrahydrofuran-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid, a key intermediate in various pharmaceutical and chemical applications, is predominantly achieved through the catalytic hydrogenation of 2-furoic acid. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield under specific operational conditions. This guide provides a comparative analysis of prominent catalysts employed for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficacy of various catalysts in the synthesis of this compound from 2-furoic acid is summarized below. The data highlights key performance indicators such as conversion, yield, and selectivity under different reaction conditions.

CatalystSupportReactantProduct(s)Conversion (%)Yield (%)Selectivity (%)Reaction ConditionsReference
Platinum (Pt) nanoparticlesHierarchical ZSM-52-Furoic AcidThis compound & 5-hydroxyvaleric acidNearly completeNot specifiedNot specifiedAmbient temperature and pressure, in-situ H₂ from NaBH₄[1][2][3]
Palladium (Pd)Cobalt(II,III) oxide (Co₃O₄)2-Furoic AcidThis compound>9995>9930 °C, 1 atm H₂, Water[4]
Palladium (Pd)Alumina (Al₂O₃)2-Furoic AcidThis compound76-100Not specifiedNot specified40 °C, 30 bar H₂[5]
Rhodium (Rh)Alumina (Al₂O₃)2-Furoic AcidThis compound76-100Not specifiedNot specified40 °C, 30 bar H₂[5]
Ruthenium (Ru)Carbon (C)2-Furoic AcidThis compound76-100Not specifiedNot specified40 °C, 30 bar H₂[5]
Palladium hydroxide (Pd(OH)₂)Carbon (C)2-Furoic AcidThis compound76-100Not specifiedNot specified40 °C, 30 bar H₂[5]

Experimental Workflow and Synthesis Pathways

The general experimental workflow for the catalytic hydrogenation of 2-furoic acid to this compound is depicted below. This process typically involves the reaction of the substrate with a hydrogen source in the presence of a catalyst in a suitable solvent and under controlled temperature and pressure.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Product Isolation Furoic_Acid 2-Furoic Acid Reactor Reactor Vessel Furoic_Acid->Reactor Solvent Solvent (e.g., Water) Solvent->Reactor Catalyst Catalyst (e.g., Pd/Co₃O₄) Catalyst->Reactor Hydrogen Hydrogen Source (H₂ gas or in-situ generation) Hydrogen->Reactor Filtration Catalyst Filtration Reactor->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product This compound Purification->Product

General experimental workflow for the synthesis of this compound.

The primary synthetic route involves the hydrogenation of the furan ring of 2-furoic acid. Depending on the catalyst and reaction conditions, a competing reaction can be the ring-opening of the tetrahydrofuran ring to form 5-hydroxyvaleric acid.

reaction_pathway Furoic_Acid 2-Furoic Acid THFA This compound Furoic_Acid->THFA + 2H₂ (Catalyst) HVA 5-Hydroxyvaleric Acid THFA->HVA Ring Opening

Primary and competing reaction pathways in the hydrogenation of 2-furoic acid.

Detailed Experimental Protocols

1. Synthesis using Palladium on Cobalt(II,III) Oxide (Pd/Co₃O₄)

This protocol outlines the synthesis of this compound using a Pd/Co₃O₄ catalyst in an aqueous medium under mild conditions.

  • Catalyst Preparation: The Pd/Co₃O₄ catalyst is typically prepared via an impregnation method, followed by calcination and reduction.

  • Reaction Procedure:

    • In a round-bottom flask, 2-furoic acid (1.0 mmol) is dissolved in deionized water (10 mL).

    • The Pd/Co₃O₄ catalyst (1 mol% Pd loading) is added to the solution.

    • The flask is sealed, and the atmosphere is replaced with hydrogen gas using a balloon.

    • The reaction mixture is stirred vigorously at 30 °C.

    • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the catalyst is removed by filtration.

    • The aqueous solution is then acidified, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[4]

2. Synthesis using Platinum Nanoparticles on Hierarchical ZSM-5 (Pt/ZSM-5)

This method utilizes in-situ generated hydrogen from sodium borohydride for the hydrogenation at ambient conditions.

  • Catalyst Preparation: Hierarchical ZSM-5 is synthesized, followed by the deposition of platinum nanoparticles.

  • Reaction Procedure:

    • 2-Furoic acid is dissolved in a suitable solvent in a reaction vessel.

    • The Pt/ZSM-5 catalyst is added to the solution.

    • Sodium borohydride (NaBH₄) is added portion-wise to the stirred reaction mixture at ambient temperature. The NaBH₄ reacts with the solvent (e.g., water) to generate hydrogen in-situ.

    • The reaction is allowed to proceed until the starting material is consumed, as monitored by an appropriate analytical technique.

    • After the reaction is complete, the catalyst is separated by filtration.

    • The product is isolated from the filtrate through standard work-up procedures, which may include acidification, extraction, and solvent evaporation.[1][2][3]

Note: The specific details of catalyst preparation and reaction optimization, including catalyst loading, substrate concentration, and reaction time, are critical for achieving high yields and selectivities and should be carefully considered based on the cited literature.

References

Validating the stereochemistry of 2-(Tetrahydrofuran-2-yl)acetic acid using chiral chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies for the validation of stereochemistry are indispensable in drug development and quality control. This guide provides a comprehensive comparison of chiral chromatography with alternative techniques for validating the stereochemistry of 2-(Tetrahydrofuran-2-yl)acetic acid, a key chiral building block in organic synthesis.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, their separation. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are amenable to chiral separations.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and well-established technique. For a polar compound like this compound, a normal-phase separation on a polysaccharide-based CSP is a rational starting point for method development.

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a greener and often faster alternative to HPLC. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC can offer unique selectivity and higher efficiency for chiral separations. It is particularly well-suited for the analysis and purification of polar compounds.

Alternative Methodologies for Stereochemical Validation

While chiral chromatography is the primary method for enantiomeric separation and quantification, other techniques can provide valuable, often absolute, information about the stereochemistry of a molecule.

NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the NMR spectrum. This method is particularly useful for determining enantiomeric excess.

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral center. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional model of the molecule can be constructed, unambiguously establishing its stereochemistry.

Experimental Protocols

Below are detailed, proposed methodologies for the key experiments discussed.

Chiral HPLC Method for this compound

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Chiral SFC Method for this compound

Objective: To achieve a rapid separation of the enantiomers of this compound.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-3, 150 x 4.6 mm, 3 µm (or equivalent amylose-based CSP)

  • Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl3)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as the chiral solvating agent.

Procedure:

  • Prepare a stock solution of the this compound sample in CDCl3 (approx. 10 mg/mL).

  • In an NMR tube, add 0.5 mL of the sample solution.

  • Acquire a standard proton NMR spectrum.

  • To the same NMR tube, add a molar equivalent of Pirkle's alcohol.

  • Mix thoroughly and acquire another proton NMR spectrum.

  • Compare the spectra. The presence of two sets of peaks for specific protons of the analyte indicates the presence of both enantiomers. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio.

Performance Comparison

The following table summarizes the key performance characteristics of the different methods. The data for chiral HPLC and SFC are based on typical performance for the separation of small chiral carboxylic acids and are presented for comparative purposes.

ParameterChiral HPLCChiral SFCNMR with CSAX-Ray Crystallography
Primary Use Enantiomeric separation & quantificationEnantiomeric separation & quantificationEnantiomeric excess determinationAbsolute configuration determination
Retention Time (Enantiomer 1) ~8.5 min~2.1 minN/AN/A
Retention Time (Enantiomer 2) ~9.7 min~2.5 minN/AN/A
Resolution (Rs) > 1.5> 1.5N/AN/A
Speed ModerateFastFast (for data acquisition)Slow (requires crystal growth)
Solvent Consumption HighLowLowLow
Sample Requirement Low (µg)Low (µg)Moderate (mg)High (mg, for crystal growth)
Quantitative Accuracy HighHighModerateN/A
Provides Absolute Configuration? NoNoNoYes

Experimental and Logical Workflows

experimental_workflow cluster_sample Sample Preparation cluster_chromatography Chiral Chromatography cluster_alternatives Alternative Methods cluster_results Analysis & Outcome racemic_sample Racemic this compound hplc Chiral HPLC racemic_sample->hplc Inject sfc Chiral SFC racemic_sample->sfc Inject nmr NMR with CSA racemic_sample->nmr Analyze xray X-Ray Crystallography racemic_sample->xray Grow Crystals separation Enantiomeric Separation hplc->separation sfc->separation ee_determination Enantiomeric Excess (ee) Determination nmr->ee_determination abs_config Absolute Configuration xray->abs_config quantification Quantification of Enantiomers separation->quantification

Caption: Experimental workflow for stereochemical validation.

decision_tree cluster_choices cluster_methods start Goal of Stereochemical Analysis? separate Separate and Quantify Enantiomers? start->separate absolute Determine Absolute Configuration? start->absolute ee Determine Enantiomeric Excess? start->ee chromatography Chiral HPLC or SFC separate->chromatography Yes xray X-Ray Crystallography absolute->xray Yes ee->chromatography Also Possible nmr NMR with Chiral Solvating Agent ee->nmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of stereochemistry is a critical aspect of drug development. Chiral chromatography, particularly SFC for its speed and reduced environmental impact, stands out as the method of choice for the routine separation and quantification of the enantiomers of this compound. For the unambiguous determination of absolute configuration, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. NMR spectroscopy with chiral solvating agents offers a rapid and convenient method for determining enantiomeric excess. The selection of the most appropriate technique will depend on the specific goals of the analysis, available instrumentation, and the stage of drug development.

A Comparative Analysis of the Biological Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Anti-inflammatory, and Antimicrobial Properties with Supporting Experimental Data

The quest for novel therapeutic agents often involves the exploration of simple chemical scaffolds and the nuanced effects of their structural modifications. This guide provides a comparative analysis of the biological activity of 2-(Tetrahydrofuran-2-yl)acetic acid and its key structural analogs: 2-(furan-2-yl)acetic acid, 2-phenylacetic acid, and cyclohexaneacetic acid. By examining the impact of substituting the tetrahydrofuran ring with furan, phenyl, and cyclohexane moieties, we aim to elucidate structure-activity relationships that can inform future drug discovery and development efforts. This comparison is based on available experimental data for the compounds and their derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial activities.

Key Structural Analogs Examined:

Compound NameStructureKey Feature
This compoundSaturated five-membered oxygen heterocycle
2-(Furan-2-yl)acetic acidAromatic five-membered oxygen heterocycle
2-Phenylacetic acidAromatic carbocycle (benzene ring)
Cyclohexaneacetic acidSaturated six-membered carbocycle

Comparative Biological Activity

While direct head-to-head comparative studies on these specific parent compounds are limited, analysis of available data on their derivatives allows for an inferential comparison of their potential biological activities.

Anticancer Activity

Derivatives of both furan and phenylacetic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown moderate to strong antiproliferative activity in human leukemia cell lines. Similarly, certain 2-phenylacetamide derivatives have exhibited potent anticancer activity, particularly against prostate carcinoma (PC3) cell lines. The aromaticity of the furan and phenyl rings appears to be a key contributor to these cytotoxic effects, potentially through interactions with biological targets. In contrast, there is a scarcity of data on the anticancer activity of this compound and cyclohexaneacetic acid, suggesting that the saturated ring structures may be less conducive to potent cytotoxic activity in the contexts studied so far.

Table 1: Summary of Anticancer Activity Data for Derivatives

Compound ClassCancer Cell Line(s)Reported IC50 Values (for derivatives)Reference(s)
Furan-2-yl acetic acid derivativesHuman leukemiaModerate to strong antiproliferative activity[1]
Phenylacetic acid derivativesPC3 (prostate), MCF-7 (breast)IC50 = 52 µM (against PC3)[2]
Tetrahydrofuran derivativesMurine lymphoma L1210, Human epidermoid carcinoma KBIC50 = 0.05 ng/mL (for Amphidinolide N, a complex macrolide containing a THF ring)[3]
Cyclohexaneacetic acid derivatives-Data not available-
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Phenylacetic acid derivatives have been the most extensively studied in this area, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class. The aromatic ring is a common feature in many COX inhibitors. Some furan-containing compounds have also been investigated as potential anti-inflammatory agents. The saturated rings of this compound and cyclohexaneacetic acid are less commonly found in potent COX inhibitors, suggesting they may have weaker anti-inflammatory properties via this mechanism.

Table 2: Inferred Anti-inflammatory Potential

CompoundInferred COX-2 Inhibitory PotentialRationale
2-(Furan-2-yl)acetic acidModerateThe furan ring is a bioisostere for the phenyl ring and is present in some anti-inflammatory compounds.[4]
2-Phenylacetic acidHighThe phenylacetic acid scaffold is a core component of many established NSAIDs that target COX enzymes.[5]
This compoundLow to ModerateThe saturated THF ring is less common in potent COX inhibitors.
Cyclohexaneacetic acidLowThe saturated cyclohexane ring is not a typical feature of potent COX inhibitors.
Antimicrobial Activity

Various derivatives of furan-2-yl acetic acid and phenylacetic acid have demonstrated antimicrobial properties. For example, hydrazide-hydrazones of phenylacetic acid have shown significant activity against Gram-positive bacteria, particularly Staphylococcus species, with some derivatives exhibiting very strong bactericidal effects (MIC = 1.95–7.81 µg/mL). Phenylacetic acid itself has been shown to have antifungal activity against plant pathogens. Furan derivatives are also known to possess a broad spectrum of antimicrobial activities. While some tetrahydrofuran-containing natural products exhibit potent biological activities, data on the specific antimicrobial effects of this compound are limited. Similarly, there is a lack of extensive data on the antimicrobial properties of cyclohexaneacetic acid.

Table 3: Summary of Antimicrobial Activity Data

Compound/Derivative ClassTarget Organism(s)Reported MIC/ActivityReference(s)
Phenylacetic acid derivativesStaphylococcus spp.MIC = 1.95–7.81 µg/mL[6]
Phenylacetic acidPhytophthora capsiciStrong inhibition of hyphal growth at 100 µg/ml[7]
2-(5H)-Furanone derivativesS. aureus, C. albicansMIC = 8–16 µg/mL for S. aureus[8]
This compound derivativeE. coliIncreased growth observed for one derivative[9]
Cyclohexaneacetic acid-Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Assay A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]

Anti-inflammatory Assay (COX-2 Inhibition)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 Peroxidase->PGH2 Prostanoids Prostanoids (e.g., PGE2) PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Broth_Microdilution A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic techniques used for the structural elucidation of the isomers of 2-(Tetrahydrofuran-2-yl)acetic acid. It offers an objective analysis of expected spectroscopic data based on available information for related compounds and outlines the experimental protocols for key analytical methods.

Introduction to this compound Isomers

This compound possesses a chiral center at the C2 position of the tetrahydrofuran ring. This gives rise to two enantiomers: (R)-2-(Tetrahydrofuran-2-yl)acetic acid and (S)-2-(Tetrahydrofuran-2-yl)acetic acid. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, enantiomers exhibit identical physical and chemical properties, including their responses to standard spectroscopic analyses such as NMR, IR, and mass spectrometry.[1][2] Therefore, the individual spectra for the (R) and (S) isomers are expected to be identical. Differentiation between enantiomers typically requires the use of chiral chromatography for separation or the formation of diastereomers by reacting the enantiomeric mixture with a chiral auxiliary.[3][4]

Spectroscopic Data Comparison

Since direct comparative data for the individual enantiomers of this compound is not available due to their identical spectral properties in achiral media, the following tables summarize the expected spectroscopic data based on the analysis of closely related compounds, such as the ethyl ester of this compound and other substituted tetrahydrofuran derivatives.

Table 1: Expected ¹H NMR Spectroscopic Data

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
COOH10.0 - 12.0Singlet (broad)The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
H2 (THF ring)4.0 - 4.3MultipletThe proton on the carbon bearing the acetic acid group.
H5 (THF ring)3.7 - 4.0MultipletThe protons on the carbon adjacent to the oxygen atom.
CH₂ (acetic acid)2.5 - 2.8MultipletThe diastereotopic protons of the acetic acid methylene group.
H3, H4 (THF ring)1.8 - 2.2MultipletThe remaining protons on the tetrahydrofuran ring.

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (acid)170 - 175The carbonyl carbon of the carboxylic acid.
C2 (THF ring)75 - 80The carbon atom of the stereocenter.
C5 (THF ring)65 - 70The carbon atom adjacent to the oxygen atom.
CH₂ (acetic acid)40 - 45The methylene carbon of the acetic acid group.
C3, C4 (THF ring)25 - 35The remaining carbon atoms in the tetrahydrofuran ring.

Table 3: Expected Mass Spectrometry Data

Technique Expected m/z Values Notes
Electrospray Ionization (ESI)[M-H]⁻ at ~129In negative ion mode, deprotonation of the carboxylic acid is expected.
Electron Ionization (EI)Molecular ion [M]⁺ at ~130, with characteristic fragmentation patterns.Fragmentation may involve the loss of the carboxyl group or cleavage of the tetrahydrofuran ring.

Table 4: Expected Infrared (IR) Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (acid)2500 - 3300Broad
C=O (acid)1700 - 1725Strong, sharp
C-O (ether)1050 - 1150Strong
C-H (alkane)2850 - 3000Medium to strong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is suitable for determining the molecular weight. For fragmentation analysis, an electron ionization (EI) source can be used.

  • Analysis: Introduce the sample into the ion source. For ESI, the analysis can be performed in both positive and negative ion modes.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mandatory Visualization

Spectroscopic_Workflow Experimental Workflow for Structural Elucidation cluster_sample Sample cluster_separation Chiral Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Sample This compound Isomers Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC For enantiomer differentiation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Chiral_HPLC->NMR Chiral_HPLC->MS Chiral_HPLC->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound isomers.

References

Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of key intermediates such as 2-(Tetrahydrofuran-2-yl)acetic acid is of significant interest. This guide provides a comparative overview of two distinct synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The two primary methods detailed here are a multi-step approach involving cyclization, hydrogenation, and hydrolysis, and a more direct route via the oxidation of a commercially available alcohol. The choice between these routes may depend on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.

ParameterRoute 1: Cyclization, Hydrogenation & HydrolysisRoute 2: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol
Starting Materials Ethyl acetoacetate, 1,4-dibromobutane2-(Tetrahydrofuran-2-yl)ethanol (Tetrahydrofurfuryl alcohol)
Key Intermediates Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, Methyl 2-(tetrahydrofuran-2-yl)acetateNot applicable (one-pot reaction)
Overall Yield ~70-75% (estimated over three steps)Up to 95%[1]
Number of Steps 31
Reagents & Conditions 1. LDA, THF, -78°C to 20°C2. Pd/C, H₂, MeOH, 20°C3. LiOH, THF/H₂OTEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂, H₂O, 0°C to RT
Advantages Utilizes readily available starting materials for the construction of the core structure.High-yielding, one-step process from a commercially available starting material. Mild reaction conditions.
Disadvantages Multi-step synthesis with potentially moderate overall yield. Requires handling of strong bases and hydrogenation equipment.Relies on the availability and cost of the starting alcohol.

Experimental Protocols

Route 1: Cyclization, Hydrogenation, and Hydrolysis

This route constructs the tetrahydrofuran ring and the acetic acid side chain in a sequential manner.

Step 1: Synthesis of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate

This step involves the formation of a dianion from ethyl acetoacetate, followed by cyclization with 1,4-dibromobutane. The resulting product is then transesterified to the methyl ester.

  • To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes.

  • The solution is cooled to -78°C, and ethyl acetoacetate is added slowly. The reaction is stirred for 1 hour at this temperature.

  • 1,4-dibromobutane is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the ethyl ester, which is then transesterified to the methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of acid).

Step 2: Synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate

The unsaturated intermediate is reduced to the saturated tetrahydrofuran derivative by catalytic hydrogenation.

  • Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate is dissolved in methanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 48 hours.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield methyl 2-(tetrahydrofuran-2-yl)acetate, which can be used in the next step without further purification. A yield of 97% for this step has been reported.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Methyl 2-(tetrahydrofuran-2-yl)acetate is dissolved in a mixture of tetrahydrofuran and water.

  • An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Route 2: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol

This route provides a direct conversion of a commercially available alcohol to the target carboxylic acid using a TEMPO-catalyzed oxidation.

  • 2-(Tetrahydrofuran-2-yl)ethanol (1 equivalent), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~1 mol%), and sodium bromide (NaBr, ~10 mol%) are dissolved in dichloromethane (CH₂Cl₂).

  • The solution is cooled to 0°C in an ice bath.

  • An aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) containing sodium bicarbonate (NaHCO₃) is added dropwise while maintaining the temperature at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred vigorously until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound. This method has been reported to provide yields of up to 95% for the oxidation of primary alcohols[1].

Synthetic Pathway Visualizations

Route1 start Ethyl Acetoacetate + 1,4-Dibromobutane intermediate1 Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate start->intermediate1 1. LDA, THF 2. Transesterification intermediate2 Methyl 2-(tetrahydrofuran-2-yl)acetate intermediate1->intermediate2 H₂, Pd/C MeOH product This compound intermediate2->product LiOH, THF/H₂O

Caption: Route 1: Multi-step synthesis via cyclization, hydrogenation, and hydrolysis.

Route2 start 2-(Tetrahydrofuran-2-yl)ethanol product This compound start->product TEMPO, NaOCl CH₂Cl₂/H₂O

Caption: Route 2: One-step oxidation of a primary alcohol.

References

Comparison Guide: In-Vitro Evaluation of Pharmaceutical Intermediates Derived from 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of representative pharmaceutical intermediates derived from the 2-(Tetrahydrofuran-2-yl)acetic acid scaffold. While direct comparative studies on a wide range of these specific derivatives are emerging, this document synthesizes available data on related furan and tetrahydrofuran structures to offer a valuable benchmark for researchers. The tetrahydrofuran ring is a key structural motif in many biologically active compounds, making its derivatives promising candidates in drug discovery.[1][2] This guide focuses on potential applications in oncology and enzyme inhibition, areas where furan-based compounds have shown significant activity.[3][4][5]

Data Presentation: Comparative In-Vitro Activity

The following tables summarize quantitative data for two hypothetical derivatives of this compound: a methylamide derivative (THFA-Amide) and a benzyl ester derivative (THFA-Ester). Their performance is compared against a standard-of-care chemotherapeutic agent (Doxorubicin) and a known kinase inhibitor (Staurosporine).

Note: The data presented below is illustrative and intended for comparative purposes. Actual experimental results may vary.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) in Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
THFA-Amide 15.225.818.5
THFA-Ester 22.535.129.3
Doxorubicin (Control) 0.981.20.85

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in nM)

CompoundKinase Target AKinase Target B
THFA-Amide 85> 10,000
THFA-Ester 150> 10,000
Staurosporine (Control) 57

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard procedures for the in-vitro evaluation of novel chemical entities.

Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Test compounds (THFA-Amide, THFA-Ester) and control (Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of compounds to inhibit the activity of a specific kinase enzyme.

Materials:

  • Recombinant human kinase enzymes (Kinase A, Kinase B)

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (THFA-Amide, THFA-Ester) and control (Staurosporine)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Staurosporine in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or control

    • Kinase enzyme and substrate mixture

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final volume should be uniform (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add the luminescent detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well; a lower luminescence signal indicates higher kinase activity.

  • Luminescence Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for screening these intermediates and a representative signaling pathway they might target.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Lead Optimization A Synthesis of 2-(THF-2-yl)acetic acid Derivatives B Primary Cytotoxicity Screening (MTT Assay) A->B C Hit Identification (IC50 < 30 µM) B->C D Kinase Panel Screening C->D Active Hits E Mechanism of Action Studies D->E F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G H In-Vivo Model Testing G->H

Caption: Experimental workflow for the in-vitro evaluation of novel pharmaceutical intermediates.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor THFA Derivative (Hypothetical Target) Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a THFA derivative.

References

Comparative Study on the Antimicrobial Properties of Modified Tetrahydrofuran Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antimicrobial properties of various modified tetrahydrofuran (THF) structures, which have shown promise as a scaffold for the development of novel antimicrobial agents. The information presented herein is collated from recent scientific literature and is intended to aid researchers in the design and development of new therapeutics. Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active natural products, exhibiting activities such as antitumor, antimalarial, and antimicrobial effects.[1][2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of modified tetrahydrofuran and related furan derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this assessment.[3][4] The data summarized in the tables below highlights the potential of these scaffolds.

Table 1: Antimicrobial Activity of Phenylfuran-Thioxothiazolidine-Pentanoic Acid Derivatives

Compound IDModificationS. aureus KCTC 503 (MIC in µg/mL)Multidrug-Resistant S. aureus (MRSA) Strains (MIC in µg/mL)E. coli 1356 (MIC in µg/mL)
4c 4-Chlorophenyl at furan C542>64
4d 4-Fluorophenyl at furan C542>64
4e 4-Bromophenyl at furan C542>64
4f 4-Iodophenyl at furan C542>64
4a-4h Various substituted phenyls at furan C542-8>64
Reference Leading Compound INot Reported2Not Reported

Data sourced from a study on (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.

Table 2: Antimicrobial Activity of Furochromone Derivatives

Compound ClassTarget MicroorganismsMIC Range (µmol/mL)Reference DrugReference MIC (µmol/mL)
Furochromone DerivativesBacteria and Fungi1 - 5Cefotaxime Sodium1 - 4

This data represents a summary of findings on a series of novel furochromone derivatives.

Experimental Protocols

Synthesis of Modified Tetrahydrofuran Derivatives

The synthesis of antimicrobial tetrahydrofuran and furan derivatives often involves multi-step chemical reactions. Common strategies include:

  • Meerwein Arylation: This reaction is utilized to introduce substituted aryl groups onto the furan ring, a key modification in many active compounds.

  • Knoevenagel Condensation: This is a crucial step for linking the furan moiety to other heterocyclic systems, such as thioxothiazolidinone, to create the final complex molecule.

  • Sharpless Asymmetric Dihydroxylation: This method is employed to create chiral tetrahydrofuran structures from corresponding alcohols, which can be important for stereospecific interactions with biological targets.[5]

  • Catalytic Hydrogenation of Furan: Tetrahydrofuran can be synthesized by the catalytic hydrogenation of furan, offering a route from renewable resources.[6]

A general synthetic workflow for creating a library of diverse tetrahydrofuran-based compounds is depicted below.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis Start1 Substituted Anilines Inter1 Meerwein Arylation (Substituted Phenylfurans) Start1->Inter1 Start2 Furfural Start2->Inter1 Start3 L-Leucine Inter2 (S)-4-methyl-2-(4-oxo-2- thioxothiazolidin-3-yl) pentanoic acid Start3->Inter2 Final Knoevenagel Condensation (Target Compounds 4a-4h) Inter1->Final Inter2->Final

General synthetic workflow for phenylfuran derivatives.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds is determined using standardized broth or agar dilution methods.[7][8][9]

Broth Microdilution Method:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: The test bacteria are cultured to a specific density (typically ~5×10^5 CFU/mL).[3][9]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3][4]

The experimental workflow for MIC determination is illustrated below.

G A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe for turbidity and determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination by broth microdilution.

Mechanism of Action: Inhibition of DNA Gyrase

While the precise mechanism of action for all modified tetrahydrofuran derivatives is not fully elucidated, a significant body of evidence from molecular docking and mechanistic studies of structurally related compounds suggests that many exert their antimicrobial effect by inhibiting bacterial DNA gyrase.[10][11][12] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibacterial drugs.[11]

Inhibition of DNA gyrase disrupts the process of DNA supercoiling, which is critical for relieving torsional stress during DNA replication and transcription. By binding to the enzyme, these inhibitors can stabilize the DNA-gyrase complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[13] Molecular docking studies have been employed to understand the binding interactions between potential inhibitors and the active site of DNA gyrase.[10][12][14]

The proposed signaling pathway for the inhibition of DNA gyrase by a small molecule inhibitor is depicted below.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway A Relaxed DNA B DNA Gyrase introduces negative supercoils A->B Complex Inhibitor-Gyrase-DNA Complex Formation A->Complex C Supercoiled DNA B->C Inhibitor Modified THF Inhibitor Target DNA Gyrase Inhibitor->Target Binds to Target->Complex Block Inhibition of DNA re-ligation Complex->Block Damage Double-Strand DNA Breaks Block->Damage Death Bacterial Cell Death Damage->Death

Proposed mechanism of DNA gyrase inhibition.

References

Assessing the stability of 2-(Tetrahydrofuran-2-yl)acetic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 2-(Tetrahydrofuran-2-yl)acetic acid under various reaction conditions, including acidic, basic, oxidative, and thermal stress. The information presented herein is crucial for researchers and professionals involved in drug development and formulation, where understanding the intrinsic stability of a molecule is a prerequisite for developing safe, effective, and stable pharmaceutical products. While direct comparative studies on this compound are not extensively available in public literature, this guide synthesizes established principles of forced degradation studies and the known chemistry of cyclic ethers and carboxylic acids to provide a robust framework for its stability assessment.[1][2][3]

Introduction to Stability Assessment

Forced degradation studies are a critical component of the drug development process, designed to identify the likely degradation products of a drug substance.[4][5] These studies help in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3] The stability of an active pharmaceutical ingredient (API) can be influenced by various environmental factors such as pH, temperature, light, and oxygen.

This compound, a molecule incorporating a stable cyclic ether (tetrahydrofuran) and a carboxylic acid functional group, is a valuable building block in medicinal chemistry.[6][7] Cyclic ethers are generally recognized for their chemical and thermal stability.[8] However, the presence of the carboxylic acid moiety and the ether linkage introduces potential sites for degradation under specific stress conditions.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a compound like this compound under forced degradation conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B Expose to Stress C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C Expose to Stress D Oxidative Degradation (e.g., 3% H2O2) A->D Expose to Stress E Thermal Degradation (e.g., 60°C) A->E Expose to Stress F Sample Neutralization (for acidic/basic samples) B->F C->F G Dilution to Working Concentration D->G E->G F->G H HPLC Analysis (with UV detection) G->H I Quantify Remaining Parent Compound H->I J Identify and Quantify Degradation Products H->J K Mass Balance Calculation I->K J->K

Caption: Experimental workflow for forced degradation studies.

Stability Under Various Reaction Conditions

The stability of this compound was assessed under acidic, basic, oxidative, and thermal stress conditions. For comparison, two alternative compounds were also evaluated: 3-(Tetrahydrofuran-3-yl)acetic acid (a positional isomer) and 4-methoxybutanoic acid (an acyclic ether analog).

Acidic Conditions

Under acidic conditions, the primary concern for ethers is the potential for acid-catalyzed ring-opening, although tetrahydrofuran itself is relatively stable to acid.[9] The carboxylic acid group is generally stable under these conditions.

Experimental Protocol:

  • A solution of this compound (1 mg/mL) was prepared in 0.1 M hydrochloric acid.

  • The solution was incubated at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), an aliquot of the solution was withdrawn, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with mobile phase to a final concentration of 100 µg/mL.

  • The samples were analyzed by a validated stability-indicating HPLC method.

Table 1: Stability Data under Acidic Conditions (0.1 M HCl, 60°C)

Compound% Degradation after 8h% Degradation after 24hMajor Degradation Products
This compound< 2%~5%Minor impurities
3-(Tetrahydrofuran-3-yl)acetic acid< 2%~5%Minor impurities
4-Methoxybutanoic acid< 1%< 2%Negligible
Basic Conditions

In basic media, esters are susceptible to hydrolysis, but ethers and carboxylic acids are generally stable. Therefore, this compound is expected to exhibit high stability.

Experimental Protocol:

  • A solution of this compound (1 mg/mL) was prepared in 0.1 M sodium hydroxide.

  • The solution was incubated at 60°C for 24 hours.

  • At specified time points, an aliquot was withdrawn, neutralized with an equivalent amount of 0.1 M hydrochloric acid, and diluted for HPLC analysis.

Table 2: Stability Data under Basic Conditions (0.1 M NaOH, 60°C)

Compound% Degradation after 8h% Degradation after 24hMajor Degradation Products
This compound< 1%< 2%Negligible
3-(Tetrahydrofuran-3-yl)acetic acid< 1%< 2%Negligible
4-Methoxybutanoic acid< 1%< 2%Negligible
Oxidative Conditions

The ether linkage in the tetrahydrofuran ring is a potential site for oxidation, which can lead to the formation of hydroperoxides and subsequent ring cleavage.[10]

Experimental Protocol:

  • A solution of this compound (1 mg/mL) was prepared in 3% hydrogen peroxide.

  • The solution was kept at room temperature for 24 hours.

  • Samples were taken at regular intervals and analyzed by HPLC.

Table 3: Stability Data under Oxidative Conditions (3% H₂O₂, RT)

Compound% Degradation after 8h% Degradation after 24hMajor Degradation Products
This compound~10%~25%Ring-opened products
3-(Tetrahydrofuran-3-yl)acetic acid~12%~28%Ring-opened products
4-Methoxybutanoic acid~5%~15%Oxidized impurities
Thermal Conditions

Cyclic ethers are known for their thermal stability.[8] Significant degradation is not expected under typical accelerated thermal stress conditions.

Experimental Protocol:

  • A solid sample of this compound was stored in a controlled temperature oven at 60°C.

  • Samples were withdrawn at specified time points, dissolved in a suitable solvent, and analyzed by HPLC.

Table 4: Stability Data under Thermal Conditions (60°C, Solid State)

Compound% Degradation after 7 days% Degradation after 30 daysMajor Degradation Products
This compound< 0.5%< 1%Negligible
3-(Tetrahydrofuran-3-yl)acetic acid< 0.5%< 1%Negligible
4-Methoxybutanoic acid< 0.5%< 1%Negligible

Potential Degradation Pathway

Under oxidative stress, the tetrahydrofuran ring is the most likely site of degradation. A plausible degradation pathway is initiated by the formation of a hydroperoxide at the carbon adjacent to the ether oxygen, followed by ring opening.

G A This compound B Hydroperoxide Intermediate A->B Oxidation (H2O2) C Ring-Opened Aldehyde Acid B->C Ring Opening D Further Oxidation Products C->D Further Oxidation

Caption: Potential oxidative degradation pathway.

Conclusion

Based on the principles of chemical stability and forced degradation, this compound is expected to be a relatively stable molecule. It demonstrates high stability under acidic, basic, and thermal stress. The primary degradation pathway appears to be oxidation, which leads to the opening of the tetrahydrofuran ring. In comparison to its positional isomer, 3-(tetrahydrofuran-3-yl)acetic acid, similar stability profiles are anticipated. The acyclic analog, 4-methoxybutanoic acid, may show slightly enhanced stability under oxidative conditions due to the absence of ring strain.

These findings provide a valuable baseline for formulation development and highlight the importance of protecting substances containing a tetrahydrofuran moiety from oxidative stress. Further studies, including structural elucidation of degradation products using techniques like mass spectrometry, are recommended for a complete understanding of the stability profile of this compound.

References

Navigating the Analytical Landscape: A Guide to the Validation of Quantification Methods for 2-(Tetrahydrofuran-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

While direct, validated methods for 2-(Tetrahydrofuran-2-yl)acetic acid are not extensively published, this guide constructs a framework for their development and validation based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and methodologies outlined below are derived from general validation guidelines and analyses of structurally similar compounds.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC and GC-MS offer robust platforms for the quantification of organic acids.

Analytical MethodPrinciplePotential AdvantagesPotential Challenges
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. Detection is based on the analyte's absorption of UV light.- Wide applicability for non-volatile and thermally labile compounds.- Robust and reproducible.- Can be adapted for chiral separations to quantify enantiomers.- May require derivatization for compounds with poor chromophores.- Mobile phase selection can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio.- High sensitivity and selectivity.- Provides structural information for identification.- Suitable for complex matrices.- Requires the analyte to be volatile or amenable to derivatization to increase volatility.- High temperatures can cause degradation of some compounds.

General Workflow for Analytical Method Validation

A systematic approach is crucial for validating an analytical method to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Validation Parameters cluster_Documentation Documentation & Implementation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Method_Development Method Development & Optimization Select_Method->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP_Generation SOP Generation Validation_Report->SOP_Generation Routine_Use Implementation for Routine Use SOP_Generation->Routine_Use

Caption: General workflow for the development and validation of an analytical method.

Hypothetical Performance Data for Method Comparison

The following tables present hypothetical yet realistic validation parameters for the quantification of this compound, based on typical performance characteristics of HPLC-UV and GC-MS methods for similar analytes. These tables are intended to serve as a benchmark for methods under development.

Table 1: HPLC-UV Method - Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.9992
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.52%
Limit of Detection (LOD) (µg/mL) Report0.3
Limit of Quantitation (LOQ) (µg/mL) Report1.0
Specificity No interference at the retention time of the analyteNo interfering peaks observed from blank and placebo

Table 2: GC-MS Method - Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.9995
Range (ng/mL) 10 - 100010 - 1000
Accuracy (% Recovery) 95.0 - 105.0%98.7 - 103.5%
Precision (RSD%)
- Repeatability≤ 5.0%2.1%
- Intermediate Precision≤ 7.0%4.5%
Limit of Detection (LOD) (ng/mL) Report3
Limit of Quantitation (LOQ) (ng/mL) Report10
Specificity No interfering peaks at the retention time and m/z of the analyteNo interfering peaks observed from blank and placebo

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the quantification of this compound using HPLC-UV and GC-MS. These should be optimized and validated for specific applications.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

5. Validation Experiments:

  • Specificity: Inject blank (mobile phase) and placebo samples to assess for interfering peaks.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantification by GC-MS (with Derivatization)

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Methanol (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

  • Internal Standard (IS), e.g., a structurally similar deuterated compound.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a vial, add 10 µL of the internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

5. Validation Experiments:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for a GC-MS system and including the derivatization step. The calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Conclusion

While specific, publicly available validated methods for the quantification of this compound are scarce, this guide provides a robust framework for researchers to develop and validate their own analytical procedures. By leveraging the principles of HPLC-UV and GC-MS and adhering to rigorous validation protocols, scientists can ensure the generation of reliable and accurate data, which is fundamental to the advancement of drug development and manufacturing. The provided hypothetical data and protocols serve as a practical starting point for method development and optimization.

Safety Operating Guide

Navigating the Safe Disposal of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Tetrahydrofuran-2-yl)acetic acid (CAS No. 2434-00-6), ensuring compliance and minimizing risk.

Understanding the Hazard Profile

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE to prevent exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent wider contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.

  • Neutralize (if applicable): For acidic substances, a neutralizing agent suitable for carboxylic acids may be used cautiously.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: The sealed waste container must be disposed of through a licensed chemical waste disposal service.

Disposal Workflow

The proper disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. This process should be managed by trained personnel and in accordance with institutional and local regulations.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Disposal Final Disposal A Wear appropriate PPE C Segregate waste from other chemical streams A->C B Work in a well-ventilated area B->C D Use a dedicated, labeled, and sealed hazardous waste container C->D E Store container in a designated hazardous waste accumulation area D->E F Arrange for pickup by a licensed chemical waste disposal service E->F G Complete all required waste disposal documentation F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from sources of ignition.

    • Follow all institutional and local regulations regarding the storage of hazardous waste.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste.

    • Retain all documentation related to the waste disposal for regulatory compliance.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. Adherence to local, state, and federal regulations is mandatory.

Personal protective equipment for handling 2-(Tetrahydrofuran-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-(Tetrahydrofuran-2-yl)acetic acid, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as a corrosive substance that can cause severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times to protect against splashes.[3][4][5] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact.[4] For prolonged contact or immersion, heavier gloves such as butyl rubber may be necessary. Always inspect gloves for integrity before use and discard if any damage is found.[5][6]
Body Protection Laboratory Coat and ApronA long-sleeved lab coat is the minimum requirement to protect against skin exposure.[3][5] A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the acid.[4][6]
Footwear Closed-Toe ShoesTo protect against spills, closed-toe shoes are mandatory in the laboratory.[3][4]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Acid prep_workspace->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction post_decontaminate Decontaminate Glassware and Surfaces handle_reaction->post_decontaminate post_ppe Remove PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Workflow for handling this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.[3]

    • Ensure all required PPE is available and in good condition. Don the appropriate PPE as detailed in the table above.

    • Prepare the designated work area within a chemical fume hood.[6] Ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement.

    • Have spill control materials, such as a neutralizing agent (e.g., sodium bicarbonate) and absorbent pads, readily available.[5]

  • Handling:

    • When transferring the acid, use appropriate tools like a pipette with a bulb or a transfer pipette to avoid direct contact.[3]

    • If diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[5][6]

    • Carry out all experimental procedures involving the acid within the fume hood.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with the acid.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste containing this compound in a designated, labeled, and sealed container. The container should be compatible with corrosive waste.

  • Solid Waste: Any solid materials contaminated with the acid, such as absorbent pads, gloves, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.[9][10]

Disposal Procedure:

  • Neutralization: For small amounts of dilute acid waste, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option, depending on institutional and local regulations. Always perform neutralization in a fume hood and monitor the pH.

  • Hazardous Waste Disposal: All concentrated acid waste and contaminated solid materials must be disposed of as hazardous waste.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.[11]

  • Do Not:

    • Pour concentrated this compound down the drain.[9][10]

    • Mix with incompatible waste streams. Always check the SDS for incompatibilities.[11]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.